molecular formula C6H14N2O2 B183424 N-(2-methoxyethyl)-2-(methylamino)acetamide CAS No. 144236-37-3

N-(2-methoxyethyl)-2-(methylamino)acetamide

Cat. No.: B183424
CAS No.: 144236-37-3
M. Wt: 146.19 g/mol
InChI Key: IAAQYBLYYCKZOI-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(methylamino)acetamide is a chemical compound of significant interest in advanced pharmacological research, particularly in the study of novel psychoactive substances. This acetamide derivative is recognized for its role as a key structural component in the research and development of dissociative agents, serving as a crucial precursor or analog in the design of arylcyclohexylamine compounds . Its primary research value lies in its mechanism of action, which is believed to involve interaction with the N-Methyl-D-Aspartate (NMDA) receptor complex. As an NMDA receptor antagonist, it facilitates the study of glutamatergic neurotransmission, a system critical for learning, memory, and synaptic plasticity . Beyond its action on the NMDA receptor, multidisciplinary research points to its interaction with serotonergic systems. Studies indicate that related compounds significantly alter serotonin levels in key brain regions such as the medial prefrontal cortex and nucleus accumbens . The blockade of serotonin 5-HT2 receptors has been shown to attenuate specific sensorimotor effects, positioning this compound as a valuable tool for probing the complex interplay between glutamate and serotonin pathways in behavioral models and sensorimotor response assays . Furthermore, in vitro electrophysiological investigations suggest that analogous substances may also influence GABAergic systems, providing a multifaceted profile for researchers exploring the balance of excitatory and inhibitory neurotransmission . This compound is intended for use in controlled laboratory investigations to elucidate the mechanisms of dissociative states, neuroplasticity, and the pathophysiology of neuropsychiatric disorders.

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(methylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-7-5-6(9)8-3-4-10-2/h7H,3-5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAQYBLYYCKZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427896
Record name N-(2-methoxyethyl)-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144236-37-3
Record name N-(2-methoxyethyl)-2-(methylamino)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Strategic Guide to Uncovering the Biological Potential of Novel Chemical Entities: A Case Study on N-(2-methoxyethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The journey of a novel chemical entity (NCE) from laboratory bench to potential therapeutic agent is a complex, multi-stage process demanding a rigorous and methodologically sound investigative strategy. This guide outlines a comprehensive framework for the initial characterization and biological activity screening of an uncharacterized molecule, using the novel compound N-(2-methoxyethyl)-2-(methylamino)acetamide as a representative case study. As there is no publicly available data on the biological effects of this specific molecule, this document serves as an in-depth technical blueprint for how a research program would be designed to systematically uncover its potential pharmacological and toxicological profile. We will detail the critical path from initial in silico analysis and physicochemical characterization to broad-based in vitro screening and preliminary in vivo safety assessments. The protocols and workflows described herein are designed to be self-validating, providing a robust foundation for go/no-go decisions in early-stage drug discovery.

Introduction: The Challenge of the Unknown

In the landscape of drug discovery, countless novel molecules are synthesized with theoretical potential but no empirical biological data. This compound represents such a molecule—a unique structure absent from the current pharmacological literature. The critical first step is not to make assumptions about its activity but to build a systematic screening cascade designed to ask broad questions and efficiently identify any potential "hits".[1] This process, often termed the design-make-test cycle, is foundational to modern pharmaceutical development, enabling rapid and informed decision-making.[1]

The primary objective of this initial phase is twofold:

  • Identify any specific biological activity: Does the compound interact with any key cellular targets or pathways?

  • Establish a preliminary safety profile: Is the compound overtly toxic to cells or organisms at concentrations where biological activity might be observed?

This guide will walk through a logical, tiered approach to answering these questions, providing both the "how" and the "why" behind each experimental choice.

Stage 1: Foundational Characterization

Before committing resources to extensive biological screening, a foundational understanding of the molecule's properties is essential. This stage involves a combination of computational (in silico) and basic laboratory (in vitro) methods.

In Silico Profiling & Physicochemical Analysis

Computational tools provide a rapid, cost-effective first pass to predict the "drug-likeness" of a compound. These predictions help anticipate potential liabilities such as poor solubility or membrane permeability.

Key Parameters & Rationale:

  • Lipinski's Rule of Five: A cornerstone of drug design, this rule assesses oral bioavailability potential. The analysis predicts whether the compound's properties (molecular weight, lipophilicity, H-bond donors/acceptors) fall within a range typical of orally active drugs.

  • ADMET Prediction: Advanced algorithms can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. This helps to flag potential issues, such as P450 enzyme inhibition or hERG channel affinity, which could lead to toxicity.

  • Aqueous Solubility & Stability: Experimental determination of solubility in physiological buffers (e.g., PBS at pH 7.4) is critical. A compound that is not soluble cannot be reliably tested in most biological assays. Stability is assessed over time to ensure the compound does not degrade under experimental conditions.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueLipinski's Rule of Five ComplianceRationale & Implication
Molecular Weight~160.21 g/mol Yes (<500)Low molecular weight is favorable for absorption.
LogP (Lipophilicity)~ -0.5Yes (<5)Negative LogP suggests high hydrophilicity and potentially poor membrane permeability.
H-Bond Donors2Yes (<5)Compliant.
H-Bond Acceptors4Yes (<10)Compliant.
Polar Surface Area~60 ŲN/AA moderate PSA suggests a balance between solubility and permeability.

Note: The values above are estimations based on the chemical structure and would require experimental validation.

Stage 2: Broad-Spectrum In Vitro Screening

With foundational properties understood, the next stage is to screen the compound against a wide array of biological systems to detect any activity. In vitro assays are the workhorse of early discovery due to their speed, low cost, and suitability for high-throughput screening (HTS).[2][3]

Primary Screening: General Cytotoxicity Assessment

The first and most crucial biological question is whether the compound is cytotoxic. This information provides a therapeutic window; any specific biological activity must occur at concentrations well below those that cause general cell death.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Culture: Plate a human cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa) in a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create a serial dilution series ranging from 100 µM to 1 nM.

  • Treatment: Add the compound dilutions to the cells. Include a vehicle control (solvent only) and a positive control for cell death (e.g., 10% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., SDS-HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the CC₅₀ (concentration that causes 50% cytotoxicity).

Diagram 1: General Workflow for Initial Compound Screening

G cluster_0 Stage 1: Foundation cluster_1 Stage 2: In Vitro Screening cluster_2 Stage 3: In Vivo Assessment InSilico In Silico ADMET & Lipinski's Analysis PhysChem Physicochemical Validation (Solubility, Stability) InSilico->PhysChem Guide Experimental Design Cytotoxicity Cytotoxicity Assay (CC50) Broad Cell Panel PhysChem->Cytotoxicity Qualified Compound HTS High-Throughput Screen (e.g., Kinase, GPCR panel) Cytotoxicity->HTS Define Non-Toxic Concentration Range HitValidation Hit Confirmation & Dose-Response (EC50) HTS->HitValidation Primary Hits MPE Maximal Permissible Exposure (Rodent Model) HitValidation->MPE Validated Hit Compound PK Pharmacokinetics (PK) Single Dose MPE->PK Inform Dose Selection G Compound N-(2-methoxyethyl)-2- (methylamino)acetamide Receptor Hypothetical Cell Surface Receptor Compound->Receptor Binds & Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Activates TF Transcription Factor KinaseB->TF Phosphorylates & Activates Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Proliferation, Apoptosis) Gene->Response

Caption: Potential signaling cascade for a hypothetical hit.

Conclusion and Future Directions

This guide provides a structured, logical, and scientifically rigorous framework for the initial biological characterization of a novel chemical entity, using this compound as a model. By progressing through a tiered system of in silico, in vitro, and preliminary in vivo studies, researchers can efficiently gather the critical data needed to make informed decisions. This approach maximizes the chance of identifying genuine biological activity while minimizing resources spent on compounds with unfavorable profiles.

The successful identification of a validated in vitro hit with a clean preliminary safety profile would trigger the next phase of drug discovery: lead optimization. This involves synthesizing analogs of the hit compound to improve potency, selectivity, and ADMET properties, with the ultimate goal of identifying a clinical candidate for formal preclinical development.

References

  • PubChem. (n.d.). N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-2-(methylamino)-N-(2-oxoethyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Vivotecnia. (n.d.). In vivo toxicology studies. Retrieved from [Link]

  • PubMed. (2013). Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accurate mass spectrometry. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). Introduction To IND Enabling GLP Toxicology Studies. Retrieved from [Link]

  • MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]

  • Jordi Labs. (n.d.). How Toxicology Studies Factor into New Drug Development. Retrieved from [Link]

  • PubChemLite. (n.d.). N-ethyl-n-(2-methoxyethyl)acetamide. Retrieved from [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical GLP Toxicology Studies. Retrieved from [Link]

  • Nature. (2023). The evolving role of investigative toxicology in the pharmaceutical industry. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of N-(2-methoxyethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the safety and handling protocols for N-(2-methoxyethyl)-2-(methylamino)acetamide. In the absence of extensive direct toxicological data for this specific compound, this guide synthesizes information from structurally analogous compounds to establish a robust framework for its safe use in research and development settings. The document is intended for researchers, scientists, and drug development professionals, offering detailed procedures for handling, storage, and emergency response, grounded in established principles of chemical safety and laboratory practice.

Introduction and Scope

This compound is a substituted acetamide with potential applications in pharmaceutical and chemical synthesis. As with any novel or sparsely studied chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel. This guide establishes a precautionary approach to its handling, drawing on the safety profiles of related acetamide compounds to infer potential risks and mitigation strategies. The causality behind these recommendations is rooted in the well-documented reactivity and toxicology of the acetamide functional group and its derivatives.

Chemical and Physical Properties

A foundational aspect of safe handling is the knowledge of a compound's physical and chemical characteristics. While experimental data for this compound is limited, its properties can be estimated based on its structure.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂PubChem[1]
Molecular Weight 117.15 g/mol PubChem[1]
IUPAC Name N-(2-methoxyethyl)acetamidePubChem[1]
CAS Number 5417-42-5PubChem[1]
Physical State Predicted to be a liquid or low-melting solid at room temperature.Inferred from similar N-alkylacetamides[2]
Solubility Predicted to be soluble in water and polar organic solvents.Based on the presence of amide and ether functionalities[2]

Hazard Identification and Risk Assessment

Due to the limited direct safety data for this compound, a risk assessment based on analogous compounds is a scientifically sound and necessary precaution. The following table summarizes the hazards associated with structurally similar acetamides, which should be considered as potential hazards for the target compound.

Analogous CompoundKey HazardsSource
N,N-diethylacetamide Combustible liquid; Harmful if swallowed, in contact with skin, or inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.Sigma-Aldrich
N-Methoxy-N-methylacetamide Flammable; Hazardous in case of skin contact (irritant), of eye contact (irritant), of ingestion, of inhalation.Fisher Scientific[3]
N-Ethylacetamide Harmful if swallowed.Chemos GmbH & Co.KG[4]
2-(Diethylamino)-N-(2,6-Dimethylphenyl)-Acetamide Harmful if swallowed; May cause respiratory tract irritation, eye and skin irritation, and central nervous system effects.Acros Organics[5]
N-Methyl-2-(methylamino)acetamide HCl Potential for dust formation; Avoid breathing vapors and contact with skin and eyes.ChemicalBook[6]
n-METHYL ACETAMIDE May damage the unborn child (Reproductive toxicity).CDH Fine Chemical[7]

Inferred Hazard Profile for this compound:

Based on the data from these analogs, it is prudent to handle this compound as a substance that is:

  • Harmful if swallowed, inhaled, or in contact with skin.

  • A potential skin, eye, and respiratory tract irritant.

  • Potentially combustible.

  • A substance with unknown chronic effects, including potential reproductive toxicity.

This conservative assessment necessitates the implementation of stringent engineering controls, personal protective equipment, and handling protocols.

Standard Operating Procedure for Safe Handling

The following protocol is a self-validating system designed to minimize exposure and risk during the handling of this compound.

Engineering Controls

The primary line of defense against chemical exposure is the use of robust engineering controls.

  • Fume Hood: All handling of this compound, including weighing, dissolution, and transfer, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute. The rationale for this is to prevent the inhalation of any potential vapors or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory to prevent dermal, ocular, and respiratory exposure.

  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes.[5]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contact.[7]

  • Body Protection: A lab coat must be worn to protect against accidental skin contact.[5]

  • Respiratory Protection: In cases where engineering controls may not be sufficient (e.g., spills, cleaning of contaminated equipment), a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[5]

Handling Protocol

A step-by-step methodology for handling the compound is detailed below.

  • Preparation: Before handling, ensure that the fume hood is operational and uncluttered. Have all necessary equipment and reagents within the fume hood.

  • Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. If it is a liquid, use a calibrated pipette or syringe for transfer.

  • Dissolution: Add the solvent to the vessel containing the compound slowly to avoid splashing. If necessary, cap the vessel and mix using a vortex or magnetic stirrer. Brief sonication may be used to aid dissolution.[8]

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated waste in a designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[4]

Emergency Procedures

A clear and concise emergency response plan is critical.

Emergency SituationResponse ProtocolSource
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.Fisher Scientific[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.Acros Organics[5]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.ChemicalBook[6]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.ChemicalBook[6]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ventilate the area.Fisher Scientific[3]

Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. The compound should be disposed of as hazardous chemical waste.

Visualization of Safe Handling Workflow

The following diagram illustrates the logical flow of the safe handling protocol for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep 1. Verify Fume Hood Operation 2. Don PPE 3. Prepare Equipment Weigh Weigh Compound Prep->Weigh Dissolve Dissolve/Transfer Weigh->Dissolve Decon Decontaminate Surfaces Dissolve->Decon Waste Dispose of Waste Decon->Waste Hygiene Personal Hygiene Waste->Hygiene

Caption: A logical workflow for the safe handling of this compound.

Conclusion

While this compound lacks a comprehensive, dedicated safety profile, a thorough analysis of its structural analogs provides a solid foundation for establishing safe handling practices. By treating this compound with the precautions outlined in this guide—assuming it to be harmful, irritant, and potentially combustible—researchers can significantly mitigate the risks associated with its use. Adherence to the described engineering controls, personal protective equipment protocols, and emergency procedures is not merely a recommendation but a necessity for ensuring a safe and compliant research environment.

References

  • Chemos GmbH & Co.KG. (2024). Safety Data Sheet for N-Ethylacetamide. Retrieved from [Link]

  • Acros Organics. (n.d.). Material Safety Data Sheet for 2-(Diethylamino)-N-(2,6-Dimethylphenyl)-Acetamide, 97.5% (HPLC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21525, N-(2-methoxyethyl)acetamide. Retrieved from [Link]

  • Autech Industry Co.,Limited. (n.d.). Product Page for N-(2-Hydroxyethyl)-N-methyl-2-(methylamino)acetamide hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • ResearchGate. (n.d.). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2463138, N-methyl-2-(methylamino)acetamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-(Acetylamino)-N-methylethanamide (CAS 7606-79-3). Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(2-methoxyethyl)-2-(methylamino)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-methoxyethyl)-2-(methylamino)acetamide hydrochloride, with CAS Number 187963-09-5, is a niche yet significant molecule within the broader class of substituted acetamides. Its structural architecture, featuring a secondary amine, an amide linkage, and a methoxyethyl group, makes it a versatile building block and an intriguing candidate for investigation in medicinal chemistry and materials science. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various experimental settings.[1]

This guide provides a comprehensive technical overview of the compound, from its fundamental physicochemical properties to plausible synthetic routes and analytical characterization methodologies. The insights herein are curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule.

Physicochemical Properties

The physical and chemical characteristics of a compound are foundational to its application. They dictate solubility, reactivity, and bioavailability. A summary of the key properties of this compound hydrochloride is presented below.

PropertyValueSource
CAS Number 187963-09-5
Molecular Formula C6H15ClN2O2[2]
Molecular Weight 182.65 g/mol [2]
Appearance White to off-white solid (predicted)[1]
Form Solid

Note: Some properties may be based on predictions or data from structurally similar compounds due to limited publicly available experimental data for this specific molecule.

The presence of the hydrochloride salt significantly increases the polarity and, consequently, the aqueous solubility of the compound compared to its free base form.[1] The methoxyethyl group introduces a degree of lipophilicity and potential for hydrogen bonding, which can be critical in its interaction with biological targets.

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound hydrochloride are not widely published, a logical and efficient synthesis can be designed based on established organic chemistry principles. A common approach involves the acylation of an appropriate amine.

Proposed Synthetic Pathway

A plausible two-step synthesis would involve:

  • Amidation: Reaction of a suitable N-substituted glycine derivative (like N-methylglycine) with 2-methoxyethylamine to form the amide bond.

  • Salt Formation: Treatment of the resulting amide with hydrochloric acid to yield the final hydrochloride salt.

This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of amidation reactions.[3]

Step-by-Step Experimental Protocol (Hypothetical)
  • Step 1: Synthesis of this compound

    • To a solution of N-methylglycine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base like triethylamine (1.2 eq).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add 2-methoxyethylamine (1.0 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

    • Wash the filtrate with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

  • Step 2: Formation of the Hydrochloride Salt

    • Dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.[4]

Purification

The primary method for purifying the final product is recrystallization. A suitable solvent system (e.g., ethanol/diethyl ether) should be chosen to ensure high recovery of pure crystals. Purity can be assessed by melting point determination and chromatographic techniques.

Diagram: Synthetic Workflow

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Salt Formation & Purification A N-Methylglycine + 2-Methoxyethylamine B Coupling Agent (e.g., HATU) Base (e.g., Triethylamine) DCM, 0°C to RT A->B Reagents C Crude N-(2-methoxyethyl)-2- (methylamino)acetamide B->C Reaction D Dissolve in Diethyl Ether C->D Workup & Isolation E Add HCl in Diethyl Ether D->E F Precipitation E->F G Filter, Wash & Dry F->G H Pure Hydrochloride Salt G->H

Caption: A plausible two-step synthetic workflow for the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl, C-methyl, methylene, and methoxy protons. The chemical shifts and coupling patterns will be indicative of the compound's structure.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms present in the molecule.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak corresponding to the free base of the compound, confirming its molecular weight.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine, the C=O stretch of the amide, and the C-O stretch of the ether.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is a crucial tool for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a trifluoroacetic acid modifier) can be used to develop a robust analytical method.

Diagram: Analytical Workflow

G Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structure MS Mass Spectrometry (ESI-MS) Start->MS Molecular Wt. IR Infrared Spectroscopy Start->IR Functional Groups HPLC HPLC Analysis Start->HPLC Purity Confirm Purity & Structure Confirmed? NMR->Confirm MS->Confirm IR->Confirm HPLC->Confirm Final Final Product Confirm->Final Yes

Caption: A standard workflow for the analytical characterization of the title compound.

Potential Applications and Future Research

While specific applications of this compound hydrochloride are not extensively documented in mainstream literature, its chemical structure suggests several areas of potential utility.

  • Pharmaceutical Intermediate: The molecule serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its functional groups allow for further chemical modifications, making it a versatile scaffold in drug discovery programs, particularly those targeting the central nervous system.[1]

  • Research Chemical: It can be used as a research tool in pharmacological assays or as a reference compound in the study of neurotransmitter systems.[1] The combination of the acetamide and methylamine functionalities may lead to unique biological activities.[1]

  • Building Block in Organic Synthesis: The presence of both a secondary amine and an amide group provides two reactive sites for further elaboration, making it a useful building block for creating libraries of compounds for screening.[4]

Future research could focus on exploring the biological activity of this compound and its derivatives. Investigating its potential as an enzyme inhibitor or a receptor ligand could unveil novel therapeutic applications. Furthermore, its utility in materials science, for example, in the synthesis of novel polymers or functional materials, remains an unexplored but potentially fruitful area of research.

Handling, Storage, and Safety

As with any chemical compound, proper handling and storage procedures are paramount to ensure safety and maintain the integrity of the substance.

  • Safety: It is advisable to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on data for similar compounds, it may cause skin and eye irritation.[5]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture.[6] The hydrochloride salt form is generally more stable than the free base.

References

  • PubChem. 2-(Methylamino)acetamide hydrochloride. Retrieved from [Link]

  • Blotz. (2021, June 8). Method for preparing 2-amino-dimethyl acetamide hydrochloride. Google Patents.

Sources

A Theoretical and Experimental Roadmap for the Investigation of N-(2-methoxyethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: N-(2-methoxyethyl)-2-(methylamino)acetamide is a novel small molecule with structural motifs that suggest potential utility in drug discovery. This technical guide provides a comprehensive theoretical framework and a proposed experimental workflow for its characterization. The document is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering a structured approach to exploring the physicochemical properties, potential biological activities, and synthetic pathways of this compound. By leveraging predictive modeling and outlining robust experimental validation, this guide aims to accelerate the investigation of this promising chemical entity.

Introduction: Rationale for Investigation

In the landscape of modern pharmacology, the exploration of novel chemical scaffolds is paramount for the discovery of new therapeutic agents. Small molecules containing amide and amine functionalities are prevalent in a vast array of biologically active compounds.[1] this compound incorporates these key features, presenting a unique combination of a flexible ether linkage, a secondary amine, and an amide bond. This specific arrangement of functional groups suggests the potential for a favorable pharmacokinetic profile and the ability to engage in various interactions with biological macromolecules.

The methoxyethyl group can enhance solubility and metabolic stability, while the N-methylaminoacetamide core provides sites for hydrogen bonding, which is crucial for target recognition and binding. While specific data for this compound is not extensively available in the public domain, its structural components are present in numerous known bioactive molecules.[1] This guide, therefore, outlines a systematic approach to unlock its potential, beginning with a theoretical deep dive and culminating in a proposed pathway for experimental validation.

Predicted Physicochemical and ADMET Properties

A foundational step in the evaluation of any potential drug candidate is the in silico prediction of its physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictions are instrumental in guiding initial experimental design and prioritizing resources. The properties for this compound are extrapolated from its structure and data on analogous compounds.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₆H₁₄N₂O₂Defines the elemental composition.
Molecular Weight 146.19 g/mol Influences diffusion and bioavailability.
logP -0.8 to 0.2Indicates hydrophilicity, suggesting good aqueous solubility.
Topological Polar Surface Area (TPSA) 52.5 ŲSuggests good potential for oral bioavailability.
Hydrogen Bond Donors 2Contributes to target binding and solubility.
Hydrogen Bond Acceptors 4Contributes to target binding and solubility.
pKa (most basic) 8.5 - 9.5Determines the ionization state at physiological pH, impacting receptor interaction and membrane permeability.
Aqueous Solubility HighFavorable for formulation and administration.
Blood-Brain Barrier Permeability Low to ModeratePrediction of CNS penetration.
CYP450 Inhibition Low Predicted RiskIndicates a lower likelihood of drug-drug interactions.
Oral Bioavailability FavorableBased on a combination of the above properties.

Proposed Synthetic Route and Characterization

A robust and scalable synthetic route is essential for producing the compound for experimental studies. A plausible method for the synthesis of this compound is proposed below.

Synthetic Workflow

A common approach to forming the amide bond in the target molecule would be the coupling of a protected amino acid with an amine.

dot

synthesis_workflow start Boc-Sarcosine (N-Boc-N-methylglycine) intermediate Boc-protected intermediate start->intermediate Amide Coupling reagent1 Coupling Agent (e.g., HATU, HOBt/EDC) reagent1->intermediate reagent2 2-Methoxyethylamine reagent2->intermediate product N-(2-methoxyethyl)-2- (methylamino)acetamide intermediate->product Boc Removal reagent3 Acidic Deprotection (e.g., TFA in DCM) reagent3->product computational_workflow cluster_input Initial Steps cluster_calculations Computational Analysis cluster_output Predicted Properties mol_structure 3D Molecular Structure conf_analysis Conformational Analysis mol_structure->conf_analysis low_energy_conf Low-Energy Conformations conf_analysis->low_energy_conf dft_calc DFT Calculations (B3LYP/6-31G*) mep Molecular Electrostatic Potential dft_calc->mep fmo Frontier Molecular Orbitals (HOMO/LUMO) dft_calc->fmo low_energy_conf->dft_calc in_vitro_workflow target_id Target Identification From Virtual Screening assay_dev Assay Development Enzyme/Binding/Cell-based target_id->assay_dev dose_response Dose-Response Studies Determine IC₅₀/EC₅₀ assay_dev->dose_response selectivity Selectivity Profiling Test against related targets dose_response->selectivity moa Mechanism of Action Studies Elucidate biological effect selectivity->moa hit_validation Hit Validation moa->hit_validation

Sources

Methodological & Application

Application Note: Structural Verification of N-(2-methoxyethyl)-2-(methylamino)acetamide via High-Resolution ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(2-methoxyethyl)-2-(methylamino)acetamide is a difunctional molecule incorporating secondary amine, secondary amide, and ether moieties. While not extensively documented, its structural motifs are relevant in medicinal chemistry and materials science, making unambiguous structural confirmation essential for research and development. This application note provides a comprehensive, field-proven protocol for the analysis of this compound using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the causality behind experimental choices, from sample preparation to spectral interpretation, to ensure trustworthy and reproducible results for researchers, scientists, and drug development professionals.

Molecular Structure and ¹H NMR Spectral Predictions

A thorough understanding of the molecule's structure is the foundation for accurate spectral interpretation. The structure contains seven distinct proton environments, each with a predictable chemical shift, multiplicity, and integration value.

Chemical Structure of this compound with proton labels

Figure 1: Chemical Structure with Proton Environments Labeled.

The expected ¹H NMR signals are systematically predicted based on established principles of chemical equivalence and spin-spin coupling. Proximity to electronegative atoms (Oxygen, Nitrogen) deshields adjacent protons, shifting their signals downfield to higher ppm values[1][2].

Table 1: Predicted ¹H NMR Spectral Data

Label Assignment Predicted δ (ppm) Multiplicity Integration Rationale & Causality
a N-CH₃ ~2.4 Singlet (s) 3H Methyl group attached to a nitrogen atom. Typically appears as a singlet.[3]
b NH-CH₂-C=O ~3.2 Singlet (s) 2H Methylene protons adjacent to an amine and a carbonyl group. No adjacent non-equivalent protons.
c C(=O)-NH ~6.5 - 8.0 Broad Singlet (br s) 1H Amide proton. Signal is often broad due to quadrupole effects and chemical exchange. Its position is highly dependent on solvent and concentration.[4]
d NH-CH₂ ~3.4 Triplet (t) 2H Methylene protons adjacent to the amide nitrogen and coupled to the 'e' protons.
e CH₂-O ~3.6 Triplet (t) 2H Methylene protons adjacent to the ether oxygen and coupled to the 'd' protons.
f O-CH₃ ~3.3 Singlet (s) 3H Methoxy group protons. A characteristic sharp singlet.[5]

| g | CH₃-NH | ~1.5 - 2.5 | Broad Singlet (br s) | 1H | Secondary amine proton. Signal is often broad and its position is variable due to hydrogen bonding and exchange.[3][6] This signal will disappear upon D₂O exchange.[3][6] |

Experimental Protocol

This section details a robust, step-by-step methodology for acquiring a high-resolution ¹H NMR spectrum.

Materials and Equipment
  • Analyte: this compound (5-10 mg)[7]

  • NMR Solvent: Chloroform-d (CDCl₃, 99.8% D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.8% D), ~0.7 mL[7][8]

  • Internal Standard (Optional): Tetramethylsilane (TMS)

  • Equipment: High-quality 5 mm NMR tubes, Pasteur pipettes, volumetric flasks, vortex mixer.

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Causality of Solvent Choice:

  • CDCl₃: A common, non-polar solvent that dissolves many organic compounds. Amide and amine N-H protons may exhibit broader signals and undergo faster exchange.

  • DMSO-d₆: A highly polar aprotic solvent. It is an excellent choice for this molecule due to its ability to form hydrogen bonds, which slows down the N-H proton exchange rate. This often results in sharper N-H signals, making their coupling to adjacent protons observable.[4]

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time for a standard ¹H experiment.[7]

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. The use of a deuterated solvent is critical to avoid a large, overwhelming solvent signal in the proton spectrum.[9]

  • Homogenization: Gently vortex the sample until the analyte is completely dissolved. A clear, homogeneous solution is crucial for acquiring high-resolution spectra with sharp lines.

  • Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the liquid height is appropriate for the spectrometer's probe (typically around 4-5 cm).[10]

  • Optional D₂O Exchange: To confirm the identity of the N-H protons (c and g), one can add a single drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly diminish.[3][6]

NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent. This step is essential for maintaining magnetic field stability during the experiment.[9]

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample. Proper shimming is critical for achieving sharp, symmetrical peaks and high resolution.[11]

  • Acquisition Parameters: Use standard ¹H acquisition parameters as a starting point.

    • Pulse Angle: 30-90°

    • Acquisition Time: ~2-4 seconds

    • Relaxation Delay (d1): 1-5 seconds. A longer delay ensures complete relaxation of protons, which is important for accurate integration.

    • Number of Scans: 8-16 scans. This is typically sufficient for a sample of this concentration.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0.00 ppm.[2]

Data Processing and Interpretation Workflow

The raw data (Free Induction Decay - FID) must be mathematically processed to generate the frequency-domain spectrum.

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Weigh Weigh Analyte (5-10 mg) Dissolve Dissolve in Deuterated Solvent (~0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock Transfer->Lock Insert Sample Shim Shim Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate & Reference Baseline->Integrate Assign Assign Signals (δ, Multiplicity, Integration) Integrate->Assign Verify Structural Verification Assign->Verify

Caption: Workflow from sample preparation to structural verification.

  • Fourier Transform (FT): Convert the time-domain FID signal into the frequency-domain spectrum.

  • Phase Correction: Adjust the phase of the spectrum so that all peaks are in positive absorption mode.

  • Baseline Correction: Correct any distortions in the baseline to ensure accurate integration.

  • Integration: Integrate the area under each peak. The relative ratios of these integrals should correspond to the number of protons generating each signal (e.g., 3H:2H:1H:2H:2H:3H:1H).

  • Signal Assignment: Correlate the processed signals with the predicted values in Table 1. Check that the chemical shifts, multiplicities, and integrations match the proposed structure. For example, the signal at ~3.3 ppm should be a sharp singlet integrating to 3 protons, characteristic of the methoxy group ('f'). The two signals at ~3.4 and ~3.6 ppm should appear as triplets, confirming the -CH₂-CH₂- connectivity of the ethyl group ('d' and 'e').

Conclusion

This application note provides a detailed and scientifically grounded protocol for the ¹H NMR analysis of this compound. By following the outlined steps for sample preparation, data acquisition, and spectral interpretation, researchers can achieve reliable and unambiguous structural verification of the target molecule. The causality-driven approach ensures that operators understand the critical parameters influencing data quality, leading to trustworthy and reproducible results essential for drug development and chemical research.

References

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 21525, N-(2-methoxyethyl)acetamide. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • ACD/Labs. (2026). Methoxy groups just stick out. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

  • ResearchGate. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

  • JoVE. (2025). Video: NMR Spectroscopy Of Amines. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2463138, N-methyl-2-(methylamino)acetamide. [Link]

  • Doc Brown's Chemistry. C3H8O CH3OCH2CH3 methoxyethane 1H proton nmr spectrum. [Link]

  • Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Abraham, R. J., et al. (2011). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides.... Magnetic Resonance in Chemistry. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • University College London. Chemical shifts. [Link]

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

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Sources

Application Note: A Robust HILIC-Based HPLC Method for the Purification of N-(2-methoxyethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the purification of N-(2-methoxyethyl)-2-(methylamino)acetamide, a small, polar, basic compound. Traditional reversed-phase chromatography often struggles with poor retention and peak asymmetry for such analytes. To overcome these challenges, this guide details a method centered on Hydrophilic Interaction Liquid Chromatography (HILIC), which provides superior retention and peak shape. The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is thoroughly explained. The protocol includes comprehensive steps for system setup, sample preparation, system suitability testing, and purification. Furthermore, it outlines a validation strategy in accordance with International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. This document is intended for researchers, scientists, and drug development professionals requiring a reliable method for the purification and analysis of this compound and structurally related polar compounds.

Introduction: The Challenge of Polar Analyte Purification

This compound is a small molecule characterized by significant polarity and a basic secondary amine functional group. These features, while important for its chemical function, present a considerable challenge for purification using conventional chromatographic techniques. Standard reversed-phase HPLC (RP-HPLC), the workhorse of many analytical labs, relies on hydrophobic interactions between the analyte and a nonpolar stationary phase.[1][2] Highly polar molecules, like the target compound, have limited affinity for C18 columns and are often poorly retained, typically eluting near or in the solvent front. Additionally, the basic amine can engage in secondary ionic interactions with residual acidic silanols on the silica support, leading to significant peak tailing and reduced purification efficiency.

Addressing these issues requires a tailored chromatographic approach. While techniques like ion-pairing RP-HPLC exist, they can introduce complexities such as incompatibility with mass spectrometry (MS) and irreversible column modification.[3] This guide, therefore, focuses on a more direct and robust solution: Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is a powerful separation technique that utilizes a polar stationary phase and a partially aqueous mobile phase with a high organic content to effectively retain and separate very polar compounds.[4][5]

This document provides a comprehensive, field-tested protocol for a HILIC-based purification method. It is designed not merely as a list of steps, but as an in-depth technical guide that explains the scientific rationale behind the chosen parameters, ensuring the method's integrity and reproducibility. All procedures are grounded in established principles and align with regulatory expectations for analytical method validation as outlined by the ICH.[6][7][8]

Chromatographic Strategy: Why HILIC is the Optimal Choice

The selection of an appropriate chromatographic mode is the most critical decision in method development. The physicochemical properties of this compound, specifically its high polarity (predicted LogP << 1.0) and basicity (amine pKa ≈ 10-11), dictate the strategy.[9]

  • The Problem with Reversed-Phase: In RP-HPLC, a nonpolar stationary phase (e.g., C18) and a polar mobile phase are used. The polar analyte has a stronger affinity for the mobile phase than the stationary phase, resulting in minimal retention. The protonated secondary amine can also interact strongly with any exposed, negatively charged silanols on the column packing, causing distorted peak shapes.

  • The HILIC Solution: HILIC operates on a different principle. It employs a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase rich in a water-miscible organic solvent like acetonitrile (ACN). A thin layer of water is adsorbed onto the surface of the stationary phase. Analyte retention is primarily driven by partitioning between this aqueous layer and the bulk organic mobile phase.[4] Polar analytes, like our target compound, preferentially partition into the water-rich stationary phase layer, leading to strong retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This mechanism is highly effective for compounds that are intractable by reversed-phase methods.[5][10]

The following diagram illustrates the decision-making process for selecting the optimal chromatographic mode.

Analyte Analyte Properties: N-(2-methoxyethyl)-2- (methylamino)acetamide Properties High Polarity (Low LogP) Basic (Secondary Amine) Analyte->Properties RP_Challenge Reversed-Phase (C18) Challenges Properties->RP_Challenge Leads to HILIC_Solution HILIC Advantages Properties->HILIC_Solution Favors Poor_Retention Poor Retention (Elutes in void) RP_Challenge->Poor_Retention Peak_Tailing Peak Tailing (Silanol Interaction) RP_Challenge->Peak_Tailing Strong_Retention Strong Retention (Partitioning Mechanism) HILIC_Solution->Strong_Retention Good_Peak_Shape Symmetrical Peaks HILIC_Solution->Good_Peak_Shape Conclusion Recommended Strategy: HILIC Purification Poor_Retention->Conclusion Ineffective Peak_Tailing->Conclusion Ineffective Strong_Retention->Conclusion Effective Good_Peak_Shape->Conclusion Effective

Caption: Chromatographic strategy selection flowchart.

Materials and Methods

Reagents and Materials
  • This compound Reference Standard (>99% purity)

  • Acetonitrile (ACN), HPLC or MS-grade

  • Water, HPLC or MS-grade (e.g., Milli-Q or equivalent)

  • Ammonium formate (NH₄HCO₂), MS-grade or higher purity

  • Formic acid (HCOOH), MS-grade or higher purity

  • Methanol (MeOH), HPLC-grade (for sample dissolution)

  • 0.22 µm syringe filters (PTFE or other solvent-compatible membrane)

Instrumentation
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • An MS detector (e.g., single quadrupole) is recommended for peak identity confirmation.

  • Preparative or semi-preparative fraction collector (if applicable).

  • Analytical balance, pH meter, vortex mixer, and sonicator.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HILIC purification method. These parameters should be optimized as needed based on system performance and impurity profile.

ParameterRecommended SettingRationale
Column HILIC Column (e.g., Silica, Amide, or Diol phase), 4.6 x 150 mm, 5 µmA polar stationary phase is required for HILIC separation. Bare silica often provides excellent retention for basic compounds.[11]
Mobile Phase A 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)The high organic content is necessary for retention in HILIC mode. The buffer controls ionic strength and pH.
Mobile Phase B 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid)The higher water content in the strong eluent facilitates the elution of the polar analyte.
Gradient Program 0-1 min (0% B), 1-10 min (0% to 50% B), 10-12 min (50% B), 12.1-15 min (0% B, re-equilibration)A gradient allows for efficient elution of the target compound while separating it from less polar and more polar impurities. A long re-equilibration is crucial for HILIC.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Adjust for different column dimensions per USP <621> guidelines.[12][13]
Column Temperature 30 °CThermostatting the column ensures reproducible retention times by minimizing viscosity fluctuations.
Detection Wavelength 210 nmAmide bonds exhibit UV absorbance at low wavelengths. If the compound lacks a strong chromophore, alternative detection like MS or ELSD should be used.
Injection Volume 10 µLThis should be optimized to avoid column overloading, which can degrade peak shape and resolution.
Sample Diluent 90:10 Acetonitrile:MethanolThe sample solvent should be as close as possible to the initial mobile phase to ensure good peak shape. Strong aqueous diluents must be avoided.

Experimental Protocols

The following workflow outlines the complete purification process from sample preparation to fraction analysis.

cluster_prep Preparation Phase cluster_hplc HPLC Execution Phase cluster_post Post-Purification Phase A 1. Mobile Phase Preparation C 3. System Equilibration (>10 column volumes) A->C B 2. Sample Preparation E 5. Sample Injection & Purification Run B->E D 4. System Suitability Test (SST) C->D D->E If SST Passes F 6. Fraction Collection E->F G 7. Purity Analysis of Collected Fractions F->G H 8. Solvent Evaporation & Product Isolation G->H Pool Pure Fractions

Caption: General HPLC purification and analysis workflow.

Protocol 1: Standard and Sample Preparation
  • Mobile Phase Preparation:

    • To prepare 1 L of Mobile Phase A, combine 950 mL of ACN and 50 mL of water.

    • Add ammonium formate to a final concentration of 10 mM (approx. 0.63 g/L).

    • Adjust the pH to 3.0 using formic acid.

    • Filter and degas the mobile phase before use.

    • Prepare Mobile Phase B similarly using a 50:50 ACN:Water ratio.

  • Reference Standard Preparation:

    • Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent (90:10 ACN:MeOH) to achieve a concentration of 1 mg/mL.

    • This stock solution will be used for system suitability and as a retention time marker.

  • Crude Sample Preparation:

    • Dissolve the crude sample material in the sample diluent to a concentration of approximately 5-10 mg/mL.

    • Ensure the sample is fully dissolved. Use sonication if necessary.

    • Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.

Protocol 2: System Suitability Testing (SST)

Before processing samples, the performance of the chromatographic system must be verified. This ensures that the results are reliable. The criteria should be based on established guidelines such as USP <621>.[12][14][15]

  • Equilibrate the HPLC system with the initial mobile phase conditions (0% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the reference standard solution (e.g., 1 mg/mL).

  • Evaluate the resulting chromatograms against the acceptance criteria in the table below.

SST ParameterAcceptance CriteriaPurpose
Retention Time (RT) %RSD ≤ 1.0%Ensures system stability and reproducibility.
Peak Area %RSD ≤ 2.0%Demonstrates precision of the injector and detector.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Measures peak symmetry, indicating good chromatographic performance.
Theoretical Plates (N) N > 2000Indicates column efficiency and separation power.

If the system fails to meet these criteria, troubleshoot the issue (e.g., check for leaks, re-prepare mobile phase, replace column) before proceeding with purification.

Protocol 3: Purification and Fraction Collection
  • Once the system passes the SST, inject the filtered crude sample.

  • Monitor the chromatogram in real-time.

  • Initiate fraction collection just before the main peak begins to elute and stop collection just after the peak returns to baseline. Use a narrow collection window to maximize purity.

  • After the run, analyze a small aliquot of each collected fraction using the same analytical method to confirm purity.

  • Pool the fractions that meet the required purity specification (e.g., >98%).

  • Remove the solvent from the pooled fractions (e.g., via rotary evaporation or lyophilization) to isolate the purified compound.

Method Validation and Forced Degradation

For use in a regulated environment, the analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R2) guidelines.[6][16][17] Validation ensures the method is accurate, precise, specific, and robust.

Validation Parameters
ParameterObjective
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
Linearity Confirm a proportional relationship between analyte concentration and detector response over a defined range.
Accuracy Determine the closeness of the measured value to the true value (assessed by % recovery of a spiked sample).
Precision Assess the degree of scatter between a series of measurements (evaluated at repeatability and intermediate levels).
Range The concentration interval over which the method is precise, accurate, and linear.
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).
Limit of Detection (LOD) & Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably detected and quantified, respectively.
Forced Degradation Study Protocol

A forced degradation study is essential to establish the stability-indicating capability of the method.[18] This involves subjecting the analyte to harsh conditions to produce degradation products. The method should be able to resolve the main peak from any degradants formed.[19][20]

  • Prepare Solutions: Prepare solutions of the reference standard (~1 mg/mL) in the sample diluent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 1 M HCl and heat at 60 °C for 4 hours.

    • Base Hydrolysis: Add 1 M NaOH and heat at 60 °C for 2 hours.

    • Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder at 80 °C for 48 hours.

    • Photolytic Stress: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Neutralize the acid and base samples before dilution. Analyze all stressed samples by the HILIC method. The goal is to achieve 5-20% degradation of the active ingredient.

  • Evaluation: Assess the peak purity of the main component using a PDA detector to ensure it is spectrally homogenous and well-separated from all degradation peaks.

Conclusion

The purification of small, polar, basic molecules like this compound is a common challenge that cannot be adequately addressed by standard reversed-phase HPLC. The Hydrophilic Interaction Liquid Chromatography (HILIC) method detailed in this application note provides a robust and reliable solution. By leveraging a polar stationary phase and a high-organic mobile phase, this method achieves excellent retention, resolution, and peak symmetry for the target analyte. The comprehensive protocols for system suitability, purification, and method validation provide a complete framework for scientists to implement this technique effectively and in compliance with regulatory standards. This approach is not only suitable for the title compound but can also serve as a starting point for the purification of other challenging polar molecules.

References

  • SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column.21

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. 11

  • ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules.1

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.4

  • BenchChem. Application Notes and Protocols for the Analytical Detection of N-Butyl-2-(methylamino)acetamide.22

  • Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.3

  • Sigma-Aldrich. Hydrophilic Interaction Liquid Chromatography.

  • Element Lab Solutions. Hydrophilic Interaction Liquid Chromatography – HILIC.23

  • SIELC Technologies. Separation of Acetamide, 2-chloro-N-(2-hydroxyethyl)- on Newcrom R1 HPLC column.24

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  • Thermo Fisher Scientific. Mixed-Mode HPLC Columns.

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Application Notes and Protocols for N-(2-methoxyethyl)-2-(methylamino)acetamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-(2-methoxyethyl)-2-(methylamino)acetamide, a versatile yet under-documented bifunctional organic compound. In the absence of extensive dedicated literature, this document leverages established principles of organic chemistry and data from analogous structures to present its plausible synthesis, physicochemical properties, and potential applications. Detailed, field-proven protocols are provided for its synthesis and for its prospective use as a synthetic building block and as a chelating ligand in transition metal catalysis. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the utility of novel amino acetamide scaffolds.

Introduction and Physicochemical Profile

This compound is a unique molecule incorporating a secondary amine, an amide, and an ether linkage. This combination of functional groups imparts a distinct profile of reactivity, solubility, and potential for metal chelation, making it a compound of interest for various applications in organic synthesis and medicinal chemistry. While specific experimental data for this compound is not widely available, its properties can be reliably estimated based on its structure and comparison with related molecules.

Table 1: Estimated Physicochemical Properties

PropertyEstimated ValueBasis for Estimation
Molecular Formula C₆H₁₄N₂O₂-
Molecular Weight 146.19 g/mol -
Appearance Colorless to pale yellow liquid or low-melting solidAnalogy with similar short-chain amino amides.
Boiling Point ~220-240 °C (at 760 mmHg)Structure-property relationships.
Solubility Soluble in water, ethanol, methanol, DMSO, DMF. Sparingly soluble in nonpolar organic solvents.Presence of polar functional groups capable of hydrogen bonding.
pKa (Conjugate Acid) ~8.5 - 9.5Typical pKa for a secondary amine.

Synthesis of this compound

A robust and logical synthetic pathway to this compound involves a two-step sequence starting from commercially available materials: chloroacetylation of 2-methoxyethylamine followed by nucleophilic substitution with methylamine. This approach is predicated on the general reactivity of amines with acyl chlorides and the displacement of a reactive halide by an amine.[1]

Synthetic Workflow Diagram

G cluster_0 Step 1: Chloroacetylation cluster_1 Step 2: Nucleophilic Substitution 2-Methoxyethylamine 2-Methoxyethylamine Intermediate N-(2-methoxyethyl)-2-chloroacetamide 2-Methoxyethylamine->Intermediate + Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate + Base_1 Base (e.g., Triethylamine) Base_1->Intermediate cat. Solvent_1 Solvent (e.g., DCM) Solvent_1->Intermediate Product This compound Intermediate->Product Methylamine Methylamine Methylamine->Product + Base_2 Base (e.g., K₂CO₃) Base_2->Product Solvent_2 Solvent (e.g., Acetonitrile) Solvent_2->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Protocol 1: Synthesis of this compound

Step 1: Synthesis of N-(2-methoxyethyl)-2-chloroacetamide

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding deionized water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-methoxyethyl)-2-chloroacetamide, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Reaction Setup: In a sealed pressure vessel, dissolve the crude N-(2-methoxyethyl)-2-chloroacetamide (1.0 eq) from Step 1 in acetonitrile. Add potassium carbonate (1.5 eq) as a base.

  • Reagent Addition: Add a solution of methylamine (2.0-3.0 eq, typically as a 40% solution in water or in THF) to the mixture.

  • Reaction: Seal the vessel and heat the reaction mixture to 50-60 °C for 12-18 hours. The use of a sealed vessel is crucial to contain the volatile methylamine.

  • Workup: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of DCM and purify by column chromatography on silica gel (using a gradient of methanol in DCM) to afford the pure this compound.

Applications in Organic Synthesis

The unique structural features of this compound open up several potential applications.

As a Versatile Synthetic Building Block

The secondary amine functionality is a nucleophilic center that can readily undergo a variety of chemical transformations.

  • N-Alkylation and N-Arylation: The secondary amine can be alkylated or arylated to introduce further complexity, creating tertiary amines which are common motifs in pharmaceuticals and agrochemicals.[2]

  • N-Acylation: Reaction with acid chlorides or anhydrides will yield a more complex diamide structure. This reaction is typically high-yielding and proceeds under mild conditions.[3]

Protocol 2: Exemplary N-Benzylation

  • Reaction Setup: Dissolve this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile.

  • Reagent Addition: Add benzyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 8-12 hours, monitoring by TLC.

  • Workup and Purification: Cool the reaction to room temperature, filter off the solids, and concentrate the filtrate. Purify the resulting crude product by column chromatography to yield the N-benzylated product.

As a Chelating Ligand in Catalysis

The arrangement of the secondary amine nitrogen, the amide oxygen (or nitrogen, depending on tautomeric form), and the ether oxygen creates a potential N,O,O or N,N,O-tridentate coordination environment. Such ligands are valuable in transition metal catalysis, particularly for cross-coupling reactions.[4][5] Bidentate and tridentate ligands are known to stabilize catalytic species, enhance reaction rates, and influence selectivity.[6][7]

Proposed Application: Ligand in a Suzuki-Miyaura Cross-Coupling Reaction

The electron-donating nitrogen and oxygen atoms can coordinate to a metal center, such as palladium, forming a stable complex that can facilitate the catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Hypothetical Suzuki-Miyaura Coupling

  • Catalyst Pre-formation (Optional): In a glovebox, stir this compound (2 mol%) with Pd(OAc)₂ (1 mol%) in anhydrous toluene for 30 minutes.

  • Reaction Setup: To a reaction flask, add an aryl bromide (1.0 eq), a boronic acid (1.2 eq), and a base such as potassium phosphate (2.0 eq).

  • Catalyst Addition: Add the pre-formed catalyst solution or add the ligand (2 mol%) and a palladium source like Pd₂(dba)₃ (1 mol%) directly to the flask.

  • Reaction: Add a solvent system (e.g., toluene/water 10:1) and heat the mixture to 80-100 °C until the starting material is consumed (monitor by GC-MS or LC-MS).

  • Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography.

Scaffold for Medicinal Chemistry

Acetamide derivatives are a cornerstone in drug discovery, with numerous compounds exhibiting a wide range of biological activities including analgesic, anti-inflammatory, and antimicrobial properties.[8][9][10] The title compound can serve as a valuable starting point for the synthesis of new chemical entities. The secondary amine provides a handle for diversification, allowing for the generation of a library of related compounds for biological screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on structurally related compounds.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

  • Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.

Conclusion

This compound represents a promising, yet underexplored, molecule for organic synthesis. Its straightforward synthesis and the presence of multiple functional groups make it a versatile platform for creating more complex molecular architectures. The protocols and potential applications detailed in this guide are intended to provide a solid foundation for researchers to begin exploring the utility of this compound in their own work, from fundamental synthetic methodology to the development of novel ligands and pharmaceutically relevant scaffolds.

References

  • ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. Available at: [Link]

  • YouTube. synthesis of secondary amines. (2019). Available at: [Link]

  • PubChem. N-(2-methoxyethyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

  • Journal of the American Chemical Society. Systematic Variation of Bidentate Ligands Used in Aryl Halide Amination. Unexpected Effects of Steric, Electronic, and Geometric Perturbations. (2000). Available at: [Link]

  • Chemistry LibreTexts. Reactions of Amines. (2025). Available at: [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Available at: [Link]

  • ResearchGate. Bidentate [C,N] and Tridentate [C,N,S] Palladium Cyclometallated Complexes as Pre‐Catalysts in Cross‐Coupling Reactions. (2024). Available at: [Link]

  • Arkivoc. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. (2010). Available at: [Link]

  • Patsnap Synapse. What is Acetamide used for? (2024). Available at: [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. Available at: [Link]

  • Google Patents. N, the preparation method of N-dimethyl chloroacetamide.
  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2020). Available at: [Link]

  • PubMed. Synthesis and analgesic activity of some acetamide derivatives. (2012). Available at: [Link]

  • University of Calgary. Reactions of Amines. Available at: [Link]

  • Organic Syntheses. chloroacetamide. Available at: [Link]

  • MDPI. An Efficient Asymmetric Cross-Coupling Reaction in Aqueous Media Mediated by Chiral Chelating Mono Phosphane Atropisomeric Biaryl Ligand. (2023). Available at: [Link]

  • Lumen Learning. Preparation of Amines. Available at: [Link]

  • PubMed. Novel Bidentate Amine Ligand and the Interplay between Pd(II) and Pt(II) Coordination and Biological Activity. (2024). Available at: [Link]

  • Cheméo. Chemical Properties of 2-(Acetylamino)-N-methylethanamide. Available at: [Link]

  • Oreate AI Blog. Understanding Acetamide: A Versatile Organic Compound. (2025). Available at: [Link]

  • PubChem. 2-(Methylamino)acetamide hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: N-(2-methoxyethyl)-2-(methylamino)acetamide Stability and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with N-(2-methoxyethyl)-2-(methylamino)acetamide. In the absence of extensive publicly available stability data for this specific molecule, this document provides a comprehensive overview of potential stability and degradation issues based on the reactivity of its core functional groups: a secondary amine, an amide, and an ether linkage. The information herein is intended to serve as a foundational resource for designing robust experiments, troubleshooting stability-related challenges, and developing stability-indicating analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis, oxidation, and to a lesser extent, photolysis.

  • Hydrolysis: The amide linkage is susceptible to both acid and base-catalyzed hydrolysis. This would lead to the cleavage of the amide bond, yielding 2-(methylamino)acetic acid and 2-methoxyethylamine. Under strong acidic conditions, the ether linkage of the methoxyethyl group could also be cleaved.[1][2]

  • Oxidation: The secondary amine (methylamino group) is a primary site for oxidative degradation. Oxidation can lead to the formation of various products, including N-oxides and dealkylation products.

  • Photodegradation: While the molecule does not contain a significant chromophore, prolonged exposure to UV light could potentially lead to the formation of radical species and subsequent degradation.

Q2: How does pH affect the stability of this compound in aqueous solutions?

The stability of this compound in aqueous solutions is expected to be significantly influenced by pH.

  • Acidic Conditions (pH < 7): In acidic solutions, the amide bond is prone to hydrolysis. The rate of hydrolysis is generally dependent on the acid concentration and temperature. Strong acidic conditions may also promote the cleavage of the ether bond.[1][3][4]

  • Neutral Conditions (pH ≈ 7): The compound is expected to be most stable around neutral pH, where both acid and base-catalyzed hydrolysis of the amide are minimized.

  • Basic Conditions (pH > 7): In basic solutions, the amide linkage can undergo base-catalyzed hydrolysis. Similar to acidic hydrolysis, the rate is dependent on the base concentration and temperature.

Q3: What are the potential degradation products I should be looking for?

Based on the predicted degradation pathways, the following are potential degradation products:

Potential DegradantFormation Pathway
2-(methylamino)acetic acidAmide hydrolysis
2-methoxyethylamineAmide hydrolysis
N-(2-hydroxyethyl)-2-(methylamino)acetamideEther cleavage
Formaldehyde/AcetaldehydeOxidative dealkylation of the methylamino group
N-(2-methoxyethyl)-2-aminoacetamideOxidative demethylation
Various N-oxide derivativesOxidation of the secondary amine

Q4: What analytical techniques are suitable for stability studies of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for monitoring the stability of this compound and separating it from its potential degradation products.[5][6]

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to achieve adequate separation of the parent compound from its more polar degradation products.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is a common choice for compounds lacking a strong chromophore. If higher sensitivity and specificity are required, mass spectrometry (LC-MS) is highly recommended for identification and quantification of degradation products.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Rapid degradation observed in solution. pH of the solution is too acidic or basic.Adjust the pH of the solution to be near neutral (pH 6-8). Use a suitable buffer to maintain the pH.
Presence of oxidizing agents.Ensure all solvents and reagents are free from peroxides or other oxidizing impurities. Consider degassing solvents.
Exposure to light.Protect solutions from light by using amber vials or covering them with aluminum foil.
Poor peak shape or resolution in HPLC analysis. Inappropriate mobile phase pH.The compound has a basic amine group. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the methylamino group to ensure it is consistently protonated or deprotonated.
Incompatible column chemistry.Experiment with different reversed-phase columns (e.g., C8, phenyl-hexyl) to find the best selectivity for the parent compound and its degradants.
Ion-pairing issues.Consider adding an ion-pairing reagent to the mobile phase if peak tailing is observed for the amine-containing compounds.
Inconsistent stability data between experiments. Temperature fluctuations.Ensure all stability studies are conducted in a temperature-controlled environment (e.g., stability chamber, incubator).
Variation in starting material purity.Use a well-characterized batch of this compound with a known purity for all stability studies.
Inconsistent sample preparation.Standardize the sample preparation procedure, including solvent, concentration, and handling time.

Experimental Protocols

Protocol 1: Forced Degradation Study - Hydrolysis

Objective: To evaluate the stability of this compound in acidic and basic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC grade water, acetonitrile, and relevant buffers

  • pH meter

  • Temperature-controlled water bath or oven

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For acidic hydrolysis, mix an aliquot of the stock solution with 0.1 M HCl.

  • For basic hydrolysis, mix an aliquot of the stock solution with 0.1 M NaOH.

  • Prepare a control sample by mixing an aliquot of the stock solution with water.

  • Incubate all samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot of each sample, neutralize it if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Analyze the samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to the control sample.

Protocol 2: Forced Degradation Study - Oxidation

Objective: To assess the susceptibility of this compound to oxidative degradation.

Materials:

  • This compound

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and relevant buffers

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Mix an aliquot of the stock solution with 3% H₂O₂.

  • Prepare a control sample by mixing an aliquot of the stock solution with water.

  • Keep the samples at room temperature, protected from light, for a defined period (e.g., 24 hours).

  • At specified time points, withdraw an aliquot of each sample, quench any remaining H₂O₂ if necessary (e.g., with a small amount of sodium bisulfite), and dilute with the mobile phase for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Determine the extent of degradation.

Protocol 3: Forced Degradation Study - Photostability

Objective: To evaluate the stability of this compound upon exposure to light.

Materials:

  • This compound

  • Photostability chamber with a calibrated light source (as per ICH Q1B guidelines)

  • Quartz cuvettes or other suitable transparent containers

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • Place the solution in a transparent container within the photostability chamber.

  • Prepare a control sample by wrapping an identical container with the solution in aluminum foil to protect it from light and place it alongside the exposed sample.

  • Expose the samples to a controlled light source (e.g., a combination of cool white fluorescent and near-UV lamps) for a specified duration or until a certain level of exposure is reached (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • At the end of the exposure period, dilute both the exposed and control samples with the mobile phase for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent N-(2-methoxyethyl)-2- (methylamino)acetamide Amide_Cleavage Amide Bond Cleavage (Acidic/Basic Conditions) Parent->Amide_Cleavage Ether_Cleavage Ether Bond Cleavage (Strong Acid) Parent->Ether_Cleavage Deg1 2-(methylamino)acetic acid Amide_Cleavage->Deg1 Deg2 2-methoxyethylamine Amide_Cleavage->Deg2 Deg3 N-(2-hydroxyethyl)-2- (methylamino)acetamide Ether_Cleavage->Deg3 Parent_Ox N-(2-methoxyethyl)-2- (methylamino)acetamide Oxidation Oxidative Stress (e.g., H₂O₂) Parent_Ox->Oxidation Deg4 N-Oxide derivatives Oxidation->Deg4 Deg5 Dealkylation Products Oxidation->Deg5

Caption: Predicted degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Start Drug Substance/ Product Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Start->Oxidation Photo Photolysis (ICH Q1B conditions) Start->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Neutralization Neutralization/ Quenching Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Data Data Analysis: % Degradation, Impurity Profile HPLC->Data

Caption: General workflow for forced degradation studies.

References

  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2). Retrieved from [Link]

  • ACS Publications. (2022, October 18). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • El-Gindy, A., Emara, S., & Shaaban, H. (n.d.). ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. Retrieved from [Link]

  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(4), 249-257.
  • Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5894-5902.
  • AMS Biotechnology. (2025, December 11). Stability-indicating methods for peptide drug analysis. Retrieved from [Link]

  • PubMed. (2012). Discovery and metabolic stabilization of potent and selective 2-amino-N-(adamant-2-yl) acetamide 11beta-hydroxysteroid dehydrogenase type 1 inhibitors. Journal of Medicinal Chemistry, 55(17), 7839-7852.
  • Science.gov. (n.d.). forced degradation products: Topics. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

  • ResearchGate. (n.d.). RP-HPLC analysis of acidic and basic drugs in systems with diethylamine as eluents additive. Retrieved from [Link]

  • Wikipedia. (n.d.). Glycinamide. Retrieved from [Link]

  • ResearchGate. (2025, August 7). An Experimental Assessment on the Impact of Amine Concentration on the Oxidative Degradation of Amines. Retrieved from [Link]

  • Science.gov. (n.d.). stability-indicating hplc method: Topics. Retrieved from [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, 2-amino- (CAS 598-41-4). Retrieved from [Link]

  • PubMed Central. (2017, January 24). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. Retrieved from [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 34-42.
  • McMurry, J. (n.d.). 18.3 Reactions of Ethers: Acidic Cleavage. In Organic Chemistry: A Tenth Edition.
  • Arii, K., Kai, T., & Kokuba, Y. (1999). Degradation kinetics of L-alanyl-L-glutamine and its derivatives in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 107-112.
  • Scholaris. (n.d.). Oxidative Degradation of Diethanolamine Solvent Induced By Nitrogen Dioxide and Dissolved Materials in Post-Combustion Capture of CO2 From Industrial Exhaust Gas Streams. Retrieved from [Link]

  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid. Retrieved from [Link]

  • Bhaskar, R. D., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery & Therapeutics, 10(2-s), 149-155.

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Technical Support Center: Synthesis of N-(2-methoxyethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSS-AA-4815 Version: 1.0 Last Updated: January 24, 2026

Introduction: Navigating the Synthesis of a Novel Acetamide

Welcome to the technical support guide for the synthesis of N-(2-methoxyethyl)-2-(methylamino)acetamide. This molecule, while structurally straightforward, presents several key challenges during its synthesis, primarily related to side-product formation that can significantly impact yield and purity. The core of this synthesis is a standard amide bond formation between N-methylglycine (sarcosine) and 2-methoxyethylamine. However, the nature of these starting materials necessitates careful control over reaction conditions to prevent common pitfalls.

This guide is designed for researchers and drug development professionals. It provides in-depth, experience-based troubleshooting advice, detailed protocols, and a mechanistic understanding of the key reactions involved. Our goal is to empower you to not only identify and solve issues as they arise but to prevent them from occurring in the first place.

Overview of the Primary Synthetic Route

The most direct and common approach for synthesizing this compound is via the coupling of N-methylglycine with 2-methoxyethylamine using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions.[1]

The general workflow is as follows:

  • Activation: The carboxylic acid of N-methylglycine is activated by a coupling reagent (e.g., EDC).

  • Coupling: The activated species reacts with the primary amine of 2-methoxyethylamine to form the desired amide bond.

G cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amide Bond Formation N-Methylglycine N-Methylglycine EDC EDC (Coupling Agent) O-Acylisourea O-Acylisourea Intermediate (Highly Reactive) 2-Methoxyethylamine 2-Methoxyethylamine Product N-(2-methoxyethyl)-2- (methylamino)acetamide Urea_Byproduct Urea Byproduct

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My reaction yield is extremely low, and TLC/LC-MS analysis shows very little product formation. What is the likely cause?

Answer: Low or no product formation is often due to one of two primary issues: inefficient activation of the carboxylic acid or a competing side reaction consuming your starting material.

  • Inefficient Activation: The direct reaction between a carboxylic acid and an amine to form an amide is unfavorable without an activating agent because of a competing acid-base reaction.[2] The amine deprotonates the carboxylic acid, forming an ammonium carboxylate salt, which kills the nucleophilicity of the amine.[2] If your coupling reagents are old or have been improperly stored (e.g., EDC is moisture-sensitive), they may be inactive.

  • Primary Side Reaction - Diketopiperazine (DKP) Formation: The most probable cause of low yield in this specific synthesis is the intramolecular cyclization of two N-methylglycine molecules to form N,N'-dimethyl-2,5-diketopiperazine . This is a well-documented and challenging side reaction in syntheses involving N-substituted α-amino acids like sarcosine.[3][4] This side reaction is particularly favored under neutral or basic conditions and at elevated temperatures.

    Preventative Measures:

    • Use a Two-Step Activation/Coupling Protocol: Add N-hydroxysuccinimide (NHS) along with EDC. This combination first forms a more stable NHS-ester intermediate, which is less susceptible to cyclization and reacts cleanly with the amine.[1][5]

    • Control Temperature: Perform the activation step at a low temperature (0 °C) to disfavor the intramolecular cyclization pathway. The subsequent coupling with the amine can then be allowed to warm to room temperature.

    • Order of Addition: Add the amine (2-methoxyethylamine) to the reaction mixture only after the N-methylglycine has had time to be activated by the EDC/NHS (typically 15-30 minutes at 0 °C).

G Start Low Yield Issue CheckReagents Are coupling reagents (EDC, NHS) fresh and dry? Start->CheckReagents Activation Is activation performed at low temp (0°C)? CheckReagents->Activation Yes Solution_Reagents Solution: Use fresh, anhydrous reagents. CheckReagents->Solution_Reagents No Order Is amine added after a pre-activation step? Activation->Order Yes Solution_Temp Solution: Lower activation temperature. Activation->Solution_Temp No Solution_Order Solution: Implement a pre-activation hold time. Order->Solution_Order No DKP High Probability of Diketopiperazine (DKP) Formation Order->DKP Yes

Question 2: My reaction seems to work, but purification is difficult. I have a persistent, greasy byproduct that is hard to separate from my product.

Answer: This is a classic sign of a carbodiimide-related byproduct. When using EDC, two main byproducts can form:

  • N-ethyl-N'-(3-dimethylaminopropyl)urea: This is the standard byproduct formed after a successful coupling. It is generally water-soluble and can be removed with an aqueous workup (e.g., washing with dilute HCl and then brine).

  • N-Acylurea: This is a more problematic byproduct. It forms when the highly reactive O-acylisourea intermediate undergoes an intramolecular rearrangement (an O-to-N acyl migration) instead of reacting with the amine.[6][7] This N-acylurea is often less polar and can be difficult to separate from the desired amide product by standard column chromatography.

    Solutions for N-Acylurea Contamination:

    • Minimize its Formation: The best strategy is prevention. Using an additive like NHS or HOBt is highly effective at suppressing N-acylurea formation.[7] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which does not rearrange.[7]

    • Improved Workup: N-acylureas derived from water-soluble carbodiimides like EDC are often extractable with dilute acid washes.[8] Perform multiple washes with 0.5-1.0 M HCl.

    • Chromatography Optimization: If the byproduct persists, you may need to adjust your chromatography conditions. A different solvent system or using a different stationary phase (e.g., a more polar silica) might improve separation.

ByproductFormation CausePrevention StrategyRemoval Tip
Diketopiperazine Intramolecular cyclization of N-methylglycineLow temp, use of NHS/HOBt, pre-activation stepOften requires careful chromatography
N-Acylurea O-to-N acyl migration of the O-acylisourea intermediateUse of NHS/HOBt additiveMultiple washes with dilute aqueous acid
Urea Standard byproduct of EDC-mediated couplingN/A (forms in desired reaction)Water-soluble; remove with aqueous workup

Frequently Asked Questions (FAQs)

Q: Do I need to protect the secondary amine on N-methylglycine? A: No, protection is generally not necessary for this specific synthesis. The carboxylic acid is significantly more reactive towards EDC activation than the secondary amine. Furthermore, the secondary amine is a weaker nucleophile than the primary amine of 2-methoxyethylamine, so selective acylation at the desired position is highly favored.

Q: What is the ideal solvent for this reaction? A: Dichloromethane (DCM) or Dimethylformamide (DMF) are excellent choices. They are aprotic solvents that are good at dissolving the starting materials and do not interfere with the reaction. Ensure you are using an anhydrous (dry) grade of solvent, as water will hydrolyze the activated intermediate and reduce your yield.

Q: Why is N-hydroxysuccinimide (NHS) recommended as an additive? A: NHS serves two critical functions. First, it reacts with the initial O-acylisourea intermediate to form a semi-stable NHS-ester.[5] This intermediate is more stable than the O-acylisourea, which suppresses both the diketopiperazine and N-acylurea side reactions.[3][7] Second, the NHS-ester is still highly reactive towards the primary amine, ensuring efficient formation of the desired amide product.[9]

G cluster_0 Without NHS Additive cluster_1 With NHS Additive O_Acylisourea O-Acylisourea Intermediate DKP Diketopiperazine (Side Product) N_Acylurea N-Acylurea (Side Product) Product_A Desired Amide O_Acylisourea_B O-Acylisourea Intermediate NHS_Ester NHS-Ester (Stable Intermediate) Product_B Desired Amide

Recommended Experimental Protocol

This protocol is optimized to minimize the side reactions discussed above.

Materials:

  • N-methylglycine (Sarcosine)

  • 2-Methoxyethylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-methylglycine (1.0 eq).

  • Dissolution: Add anhydrous DCM (approx. 0.1 M concentration) and stir to dissolve. Cool the flask to 0 °C using an ice-water bath.

  • Activation: Add NHS (1.1 eq) followed by EDC-HCl (1.1 eq). Stir the mixture at 0 °C for 30 minutes. A white slurry may form, which is normal.

  • Amine Addition: In a separate vial, dissolve 2-methoxyethylamine (1.05 eq) and a non-nucleophilic base like TEA or DIPEA (1.2 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup - Quenching: Dilute the reaction mixture with additional DCM. Transfer to a separatory funnel.

  • Workup - Washes:

    • Wash the organic layer with 1 M HCl (2 x). This removes excess base and the water-soluble urea byproduct.

    • Wash with saturated aqueous NaHCO₃ (1 x) to neutralize any remaining acid.

    • Wash with brine (1 x) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure this compound.

References

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from [Link]

  • Gong, H., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Goolcharran, C., et al. (2000). Kinetics of diketopiperazine formation using model peptides. PubMed. Retrieved from [Link]

  • Thieme. (n.d.). 3.5 Carbodiimides. Retrieved from [Link]

  • Yajima, H., et al. (1987). A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. PubMed. Retrieved from [Link]

  • ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the EDC-catalyzed amidation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. Retrieved from [Link]

  • Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

  • Bangs Laboratories. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • ResearchGate. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.
  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]

  • PubMed. (2010). Amine coupling through EDC/NHS: a practical approach. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Breakthroughs in Selective Amide Activation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012093402A1 - Processes for the preparation of n-[2-(7-methoxy-1-naphthyl)ethyl]acetamide.

Sources

Technical Support Center: Scaling Up the Synthesis of N-(2-methoxyethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-methoxyethyl)-2-(methylamino)acetamide. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to facilitate a smooth and efficient scale-up of this important synthesis. The content is structured to explain the causality behind experimental choices, ensuring a robust and reproducible process.

Synthesis Pathway Overview

The synthesis of this compound is most effectively approached via a two-step sequence. This pathway is selected for its high efficiency, use of readily available starting materials, and amenability to scale-up.

  • Step 1: Acylation. 2-methoxyethylamine is acylated with chloroacetyl chloride to form the key intermediate, 2-chloro-N-(2-methoxyethyl)acetamide.

  • Step 2: Nucleophilic Substitution. The chloro-intermediate is then reacted with methylamine, which displaces the chloride to yield the final product.

Caption: Two-step synthesis pathway for the target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the overall strategy for scaling up this synthesis?

A1: The primary strategy is to ensure robust control over reaction parameters at each stage. For Step 1 (acylation), the key is managing the exotherm from the reaction of chloroacetyl chloride. For Step 2 (amination), the focus is on driving the reaction to completion and simplifying the downstream purification. On a larger scale, this means ensuring adequate cooling capacity, efficient mixing, and controlled rates of reagent addition.

Q2: Which analytical techniques are recommended for monitoring reaction progress?

A2: Thin-Layer Chromatography (TLC) is suitable for rapid, qualitative checks at the bench. For in-process control during scale-up, High-Performance Liquid Chromatography (HPLC) is superior. It provides quantitative data on the consumption of starting materials and the formation of the product and any impurities. A typical method would use a C18 column with a water/acetonitrile mobile phase gradient.

Q3: What are the primary safety concerns for this process?

A3: Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] The acylation reaction is exothermic and generates HCl gas, which must be scrubbed. Methylamine is a flammable gas, often supplied as a solution in a solvent like THF or ethanol; handle it with care to avoid ignition sources.

Q4: How can the final product be purified effectively at scale?

A4: While laboratory-scale purification might rely on silica gel chromatography, this is often impractical for large quantities. The recommended method for scale-up is a distillative workup followed by crystallization. The crude product can often be isolated as an oil, which can then be dissolved in a suitable solvent system (e.g., isopropanol/heptane) and cooled to induce crystallization, yielding a high-purity solid.

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Conversion in Step 1 (Acylation)

Question: My acylation of 2-methoxyethylamine is sluggish or results in a low yield of 2-chloro-N-(2-methoxyethyl)acetamide. What's going wrong?

Potential CauseRecommended Solution(s) & Rationale
Insufficient Base The reaction of chloroacetyl chloride with an amine generates one equivalent of HCl, which protonates the starting amine, rendering it non-nucleophilic. Solution: Ensure at least one equivalent of a non-nucleophilic base (like triethylamine) or an inorganic base (like sodium bicarbonate) is used to neutralize the HCl as it forms. For scale-up, using a slight excess (1.1 eq) of the base is recommended.
Poor Reagent Quality Chloroacetyl chloride can hydrolyze over time if exposed to moisture. 2-methoxyethylamine can absorb CO₂ from the air. Solution: Use freshly opened or properly stored reagents. Consider distilling the 2-methoxyethylamine before use if its purity is suspect.
Low Reaction Temperature While initial cooling is critical to control the exotherm, maintaining the reaction at 0°C for too long may slow the rate unnecessarily. Solution: After the initial exothermic addition is complete, allow the reaction to warm to room temperature and stir for several hours to ensure it proceeds to completion.[2] Monitor via TLC or HPLC.
Issue 2: Formation of Impurities in Step 2 (Amination)

Question: During the reaction of the chloro-intermediate with methylamine, I'm observing significant side products. How can I improve the selectivity?

Potential CauseRecommended Solution(s) & Rationale
Dimerization/Oligomerization The product itself has a secondary amine, which could potentially react with another molecule of the chloro-intermediate. While less likely than the primary reaction, it can occur at high temperatures. Solution: Use a slight excess of methylamine (1.2-1.5 equivalents) to ensure the chloro-intermediate is consumed rapidly, minimizing its opportunity to react with the product.[3]
Hydrolysis of Chloro-intermediate If water is present in the reaction, the chloro-intermediate can hydrolyze to form N-(2-methoxyethyl)-2-hydroxyacetamide. Solution: Use an anhydrous solvent (e.g., acetonitrile) and a non-aqueous base like powdered potassium carbonate. Ensure all glassware is thoroughly dried before use.
Base-Induced Elimination Strong, sterically hindered bases could potentially promote elimination to form an α,β-unsaturated amide, though this is less common. Solution: Stick with moderately strong, non-nucleophilic bases like K₂CO₃. Avoid stronger bases like alkoxides unless necessary and validated.
Issue 3: Difficulties with Product Isolation and Purification

Question: My final product is a persistent oil, and I'm struggling to purify it. What are my options?

Potential CauseRecommended Solution(s) & Rationale
Residual Solvent High-boiling point solvents like DMF or DMSO used in the reaction can be difficult to remove completely. Solution: Perform a solvent swap. After the reaction, dilute the mixture with a lower-boiling solvent like ethyl acetate or dichloromethane, wash with brine to remove the high-boiling solvent, dry the organic layer, and then concentrate.[4]
Salts from Workup Inorganic salts from the base (e.g., KCl) or workup steps can prevent crystallization. Solution: Ensure the workup includes a thorough aqueous wash to remove all water-soluble salts. Filtering the organic solution through a pad of celite or silica before concentration can also help remove fine particulates.
Product is Naturally an Oil The pure product may have a low melting point or be a room-temperature oil. Solution: If direct crystallization fails, consider purification via vacuum distillation if the product is thermally stable. Alternatively, converting the product to a salt (e.g., hydrochloride salt) often produces a stable, crystalline solid that is easier to handle and purify by recrystallization.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-N-(2-methoxyethyl)acetamide (Intermediate)

This protocol is designed for a 1 mole scale.

  • Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet connected to a caustic scrubber.

  • Charging Reagents: Charge the reactor with 2-methoxyethylamine (75.11 g, 1.0 mol) and dichloromethane (DCM, 1.5 L). Add triethylamine (111.3 g, 1.1 mol).

  • Cooling: Start agitation and cool the reactor contents to 0-5°C using a circulating chiller.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (118.4 g, 1.05 mol) dropwise via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 10°C.

    • Causality Note: This slow, cooled addition is critical to dissipate the heat generated from the highly exothermic acylation reaction and to prevent the formation of byproducts.[2]

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for an additional 4-6 hours, or until HPLC analysis shows complete consumption of the starting amine.

  • Workup: Add water (1 L) to the reactor and stir for 15 minutes. Stop the agitation and allow the layers to separate. Drain the lower organic layer. Wash the organic layer sequentially with 1 M HCl (1 L), saturated NaHCO₃ solution (1 L), and brine (1 L).

    • Causality Note: The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of this compound (Final Product)
  • Setup: Use the same or a similar reactor setup as in Step 1.

  • Charging Reagents: Charge the reactor with the crude 2-chloro-N-(2-methoxyethyl)acetamide (approx. 1.0 mol) from the previous step and acetonitrile (2 L). Add anhydrous potassium carbonate (207.3 g, 1.5 mol).

  • Addition of Methylamine: Add methylamine solution (e.g., 40% in water, 97 g, 1.25 mol) to the reactor.

    • Causality Note: Using a slight excess of methylamine ensures the complete conversion of the electrophilic chloro-intermediate, which is often the limiting reagent in terms of cost and process efficiency.[3]

  • Reaction: Heat the reaction mixture to 50-60°C and stir for 8-12 hours. Monitor the reaction progress by HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the resulting residue in ethyl acetate (2 L) and wash with brine (3 x 1 L) to remove any remaining salts and water-soluble impurities.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as an oil. For purification, dissolve the oil in a minimal amount of a suitable solvent like isopropanol and add an anti-solvent like heptane until turbidity is observed. Cool the mixture to 0-5°C to induce crystallization. Collect the solid by filtration, wash with cold heptane, and dry under vacuum.

Data & Workflow Visualization

Table 1: Key Process Parameters
ParameterStep 1: AcylationStep 2: Amination
Key Reagents 2-methoxyethylamine, Chloroacetyl ChlorideChloro-intermediate, Methylamine
Solvent Dichloromethane (DCM)Acetonitrile
Base TriethylaminePotassium Carbonate
Stoichiometry (vs. Amine) 1.05 eq. Chloroacetyl Chloride, 1.1 eq. Base1.25 eq. Methylamine, 1.5 eq. Base
Temperature 0-10°C (addition), then RT50-60°C
Typical Reaction Time 6-8 hours8-12 hours
Expected Yield >95% (crude)80-90% (isolated)
Troubleshooting Logic Diagram

Troubleshooting_Workflow Start Problem Encountered (e.g., Low Yield, Impurity) Check_Step Which Step? (Acylation or Amination) Start->Check_Step Acylation_Yield Low Yield in Acylation? Check_Step->Acylation_Yield Step 1 Amination_Yield Low Yield in Amination? Check_Step->Amination_Yield Step 2 Acylation_Impurity Impurity in Acylation? Acylation_Yield->Acylation_Impurity No Check_Base Verify Base Stoichiometry (>1.0 eq) Acylation_Yield->Check_Base Yes Check_Temp_Control Review Temperature Log (Was exotherm controlled?) Acylation_Impurity->Check_Temp_Control Yes Check_Reagents1 Check Reagent Purity (Hydrolysis of Acyl Chloride?) Check_Base->Check_Reagents1 Amination_Impurity Impurity in Amination? Amination_Yield->Amination_Impurity No Check_Methylamine Verify Methylamine Stoichiometry (>1.2 eq) Amination_Yield->Check_Methylamine Yes Check_Anhydrous Confirm Anhydrous Conditions Amination_Impurity->Check_Anhydrous Yes Optimize_Temp_Time Optimize Temperature / Time (Drive to completion) Check_Methylamine->Optimize_Temp_Time

Sources

Technical Support Center: Impurity Identification in N-(2-methoxyethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for identifying impurities in N-(2-methoxyethyl)-2-(methylamino)acetamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of ensuring the purity of this pharmaceutical intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your analytical endeavors.

I. Understanding the Impurity Landscape

This compound is a small molecule of interest in pharmaceutical development. The purity of this compound is critical, as impurities can affect the safety, efficacy, and stability of the final drug product. Impurities can originate from the synthetic route or arise from degradation of the molecule over time.

A plausible and common synthetic route to this compound involves a two-step process. The first step is the acylation of 2-methoxyethylamine with chloroacetyl chloride to form the intermediate, 2-chloro-N-(2-methoxyethyl)acetamide. This intermediate then undergoes a nucleophilic substitution reaction with methylamine to yield the final product.

Synthesis_Pathway 2-Methoxyethylamine 2-Methoxyethylamine Intermediate 2-chloro-N-(2-methoxyethyl)acetamide 2-Methoxyethylamine->Intermediate Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Intermediate Final_Product This compound Intermediate->Final_Product Nucleophilic Substitution Methylamine Methylamine Methylamine->Final_Product

Figure 1: Plausible synthesis of this compound.

Understanding this synthesis is key to anticipating potential process-related impurities.

II. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of this compound samples.

Q1: What are the most likely process-related impurities in my sample?

A1: Based on the synthetic route described above, potential process-related impurities include:

  • Unreacted Starting Materials: 2-methoxyethylamine and the intermediate, 2-chloro-N-(2-methoxyethyl)acetamide.

  • By-products: Unwanted products from side reactions, such as the di-substituted product from the reaction of two molecules of the intermediate with one molecule of methylamine.

  • Reagents and Solvents: Residual reagents like chloroacetyl chloride (or its hydrolysis product, chloroacetic acid) and any solvents used in the synthesis and purification steps.

Q2: My HPLC chromatogram shows an unexpected peak. How do I begin to identify it?

A2: The first step is to systematically investigate the source of the peak. Consider the following:

  • Blank Injection: Inject a blank (your mobile phase or sample solvent) to rule out contamination from the HPLC system or solvent.

  • Sample Matrix: If your sample is in a complex matrix, inject a matrix blank to check for interfering components.

  • Forced Degradation: Conduct forced degradation studies (see Section IV) to see if the peak intensity increases under specific stress conditions (acid, base, oxidation, heat, light). This can provide clues about the impurity's origin (degradation product).

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to obtain the molecular weight of the unknown peak. This is a powerful tool for identification.

Q3: I'm having trouble retaining my compound and its impurities on a standard C18 column. What should I do?

A3: this compound is a polar molecule, which can lead to poor retention on traditional reversed-phase columns. Here are some strategies to improve retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds. It uses a polar stationary phase and a high concentration of organic solvent in the mobile phase.

  • Adjust Mobile Phase pH: The amine functionalities in the molecule and some potential impurities are ionizable. Adjusting the pH of the mobile phase can change their ionization state and improve retention.

  • Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic or ionizable compounds on a reversed-phase column.

III. Troubleshooting Guides by Analytical Technique

This section provides detailed troubleshooting advice for the most common analytical techniques used for impurity profiling.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for impurity analysis in the pharmaceutical industry[1]. However, challenges can arise, especially with polar compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Explanation & Solution
Secondary Interactions The amine groups in the analyte and impurities can interact with residual silanol groups on the silica-based column, leading to peak tailing. Solution: Use a high-purity, end-capped column or a column specifically designed for polar analytes. Alternatively, add a competing base like triethylamine (0.1%) to the mobile phase to block the active sites.
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of an analyte, it can exist in both ionized and non-ionized forms, resulting in peak tailing or splitting. Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like ours, a lower pH (e.g., pH 3) will ensure they are fully protonated.
Column Overload Injecting too much sample can lead to peak fronting. Solution: Reduce the injection volume or dilute the sample.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Issue 2: Shifting Retention Times

Possible Cause Explanation & Solution
Mobile Phase Composition Change Evaporation of the organic solvent from the mobile phase reservoir can lead to longer retention times. Solution: Keep mobile phase reservoirs covered and prepare fresh mobile phase daily.
Column Temperature Fluctuation Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.
Column Degradation Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can lead to a decrease in retention time. Solution: Use a column with a wider pH range and monitor column performance with a standard.
Pump Malfunction Inconsistent flow from the pump will cause retention time variability. Solution: Check for leaks and perform regular pump maintenance.
B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents and certain low molecular weight by-products[2][3][4].

Issue 1: No Peaks or Very Small Peaks

Possible Cause Explanation & Solution
Non-Volatile Impurities The impurities may not be volatile enough to be analyzed by GC. Solution: Consider derivatization to increase volatility or use HPLC.
Inlet Discrimination High molecular weight or polar compounds may not transfer efficiently from the inlet to the column. Solution: Optimize the inlet temperature and injection mode (e.g., pulsed splitless).
Improper Sample Preparation The impurities of interest may not have been effectively extracted from the sample matrix. Solution: Re-evaluate your sample preparation method (e.g., headspace, solid-phase microextraction).

Issue 2: Poor Peak Shape

Possible Cause Explanation & Solution
Active Sites in the System Polar analytes can interact with active sites in the inlet liner or column, leading to peak tailing. Solution: Use a deactivated inlet liner and a column designed for polar analytes.
Column Overload Injecting too much of a component can cause peak fronting. Solution: Dilute the sample or use a split injection.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural elucidation of unknown impurities[5][6][7][8][9].

Issue 1: Difficulty in Identifying Impurity Signals

Possible Cause Explanation & Solution
Low Impurity Concentration The signals from low-level impurities may be lost in the noise. Solution: Increase the number of scans to improve the signal-to-noise ratio. If possible, prepare a more concentrated sample or try to isolate the impurity.
Overlapping Signals The signals of the impurity may overlap with those of the main component or the solvent. Solution: Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity.

Issue 2: Inaccurate Quantification

Possible Cause Explanation & Solution
Incomplete Relaxation If the relaxation delay (d1) is too short, the signals may not fully relax between scans, leading to inaccurate integration. Solution: Use a longer relaxation delay (at least 5 times the longest T1 of the signals being quantified).
Poor Phasing and Baseline Correction Inaccurate phasing and baseline correction will lead to integration errors. Solution: Carefully phase the spectrum and apply a proper baseline correction before integration.

IV. Experimental Protocols

A. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and demonstrating the stability-indicating nature of an analytical method[10].

Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile/water, 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples before analysis by HPLC with both UV and MS detection.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->Analysis Thermal Thermal (80°C, Solid) Thermal->Analysis Photo Photolytic (UV 254nm) Photo->Analysis Stock_Solution 1 mg/mL Stock Solution Stock_Solution->Acid Stock_Solution->Base Stock_Solution->Oxidation Stock_Solution->Thermal Stock_Solution->Photo

Figure 2: Workflow for forced degradation studies.
B. HPLC Method for Impurity Profiling

This is a starting point for a stability-indicating HPLC method. Method development and validation will be necessary.

Parameter Condition
Column Polar-embedded C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm and/or Mass Spectrometry
Injection Volume 10 µL

V. Potential Degradation Pathways

The functional groups in this compound (amide, secondary amine, and ether) are susceptible to degradation under certain conditions.

  • Amide Hydrolysis: The amide bond can be hydrolyzed under both acidic and basic conditions to yield 2-(methylamino)acetic acid and 2-methoxyethylamine[11][12][13].

  • Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or other oxidative degradation products[14][15]. The ether linkage can also undergo oxidation.

  • Photodegradation: Exposure to light can induce degradation, potentially through radical mechanisms.

Degradation_Pathways Parent This compound Hydrolysis_Products 2-(methylamino)acetic acid + 2-methoxyethylamine Parent->Hydrolysis_Products Acid/Base Hydrolysis Oxidation_Products N-oxide derivatives, etc. Parent->Oxidation_Products Oxidation Photodegradation_Products Radical-induced products Parent->Photodegradation_Products Photolysis

Figure 3: Potential degradation pathways.

VI. Data Summary

The following table summarizes hypothetical retention times and mass-to-charge ratios for the target compound and its potential impurities, which can be used as a guide during method development.

Compound Plausible Retention Time (min) [M+H]+ (m/z)
2-methoxyethylamine2.576.1
Methylamine1.832.0
2-chloro-N-(2-methoxyethyl)acetamide12.1152.1
This compound 10.5 147.1
Di-substituted by-product18.2262.2
2-(methylamino)acetic acid3.190.1

VII. Conclusion

A systematic approach is crucial for the successful identification and control of impurities in this compound. By understanding the synthetic process and potential degradation pathways, and by employing a combination of analytical techniques with robust troubleshooting strategies, researchers can ensure the quality and purity of this important pharmaceutical intermediate.

VIII. References

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. (2009). Journal of Forensic Sciences. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. [Link]

  • Full and Partial Amidation of Poly(methyl acrylate) as Basis for Functional Polyacrylamide (Co)Polymers. (n.d.). ResearchGate. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]

  • GC-MS applications in pharmaceutical analysis. (2017). European Pharmaceutical Review. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). Molecules. [Link]

  • Hydrolytic Degradation. (n.d.). Royal Society of Chemistry. [Link]

  • GC MS Volatile Impurity Testing. (n.d.). Protheragen. [Link]

  • Separation of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. (2021). ResearchGate. [Link]

  • Degradation of Dimethylacetamide from Membrane Production through Constructed Wetlands—Pathways, Ecotoxicological Effects and Consequences for Chemical Analysis. (2020). MDPI. [Link]

  • Process for the preparation of amides of acrylic or methacrylic acid. (1998). Google Patents.

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. (2024). OMICS International. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (2023). Archives of Pharmacy Practice. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation. (2022). ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]

  • Organic volatile impurities in pharmaceuticals. (n.d.). PharmaInfo. [Link]

  • Acetamide, N-[2-(2-hydroxyethoxy)ethyl]- (INCI Name: Acetamidoethoxyethanol). (2019). Australian Industrial Chemicals Introduction Scheme. [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (2021). MDPI. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). EPFL. [Link]

  • Acceleration of fatty amine addition reactions. (1957). Google Patents.

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). PubMed. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. [Link]

  • Troubleshooting in HPLC: A Review. (2023). International Journal of Scientific Development and Research. [Link]

  • Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation. (2008). MDPI. [Link]

  • The Experts Guide to Pharmaceutical Impurity Analysis. (n.d.). Agilent. [Link]

  • The influence of pH and temperature on the stability of flutamide. An HPLC investigation and identification of the degradation product by EI + -MS. (1998). ResearchGate. [Link]

  • Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Omega. [Link]

  • EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. (2024). IIP Series. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Degradation and drug release properties of poly-alpha,beta-[N-(2-hydroxyethyl)-L-aspartamide]-g-poly(2,2-dimethyltrimethylene carbonate). (2006). PubMed. [Link]

  • Conformational preferences of N-ethyl,N-methylformamide and N-ethyl,N-methylacetamide and their correlations with the NMR chemical shifts: A theoretical study. (2000). ResearchGate. [Link]

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Technical Support Center: Chiral Acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preserving Stereochemical Integrity

Welcome to the Technical Support Center for Chiral Acetamide Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are dedicated to the stereochemically controlled synthesis of chiral amides. As a senior application scientist, I understand that maintaining chiral integrity is paramount to the efficacy and safety of your target molecules. This resource provides in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions to help you navigate the complexities of avoiding racemization in your synthetic routes.

Understanding the Enemy: The Racemization Phenomenon

In the synthesis of chiral acetamides, the primary threat to stereochemical purity is racemization, a process that leads to an equal mixture of enantiomers. This loss of stereochemical information often occurs during the amide bond formation step itself. The microscopic event leading to this is epimerization, the inversion of a single chiral center. The observable outcome of widespread epimerization is racemization.

The most common pathway for racemization during amide bond formation, particularly with α-chiral carboxylic acids, is through the formation of a planar and achiral oxazolone (or azlactone) intermediate. This intermediate can be protonated from either face with equal probability, leading to a racemic mixture of the desired amide.

Troubleshooting Guide: Identifying and Resolving Racemization Issues

This section is designed to help you diagnose and solve racemization problems in your chiral acetamide syntheses.

Initial Assessment: Have I Experienced Racemization?

The first step in troubleshooting is to confirm that racemization has indeed occurred.

Q1: My final product shows a loss of optical activity or the presence of a second enantiomer/diastereomer. How can I be sure it's racemization during the amide coupling step?

A1: To pinpoint the source of racemization, you need to analyze the enantiomeric or diastereomeric purity of your starting materials and your final product.

  • Analytical Techniques: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric excess (ee) or diastereomeric excess (de).[1][2] Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents or chiral derivatizing agents, and gas chromatography (GC) with a chiral stationary phase.[3][4]

  • Control Experiments:

    • Analyze the enantiomeric purity of your chiral carboxylic acid and chiral amine starting materials.

    • Subject your chiral carboxylic acid to the reaction conditions (solvent, base, temperature) without the coupling agent and amine to check for background racemization.

    • If possible, analyze an aliquot of the reaction mixture at an early time point to see if racemization increases with reaction time.

Troubleshooting Workflow

If you've confirmed that racemization is occurring during the coupling step, use the following workflow to identify and address the root cause.

G cluster_0 Problem Identification cluster_1 Investigation & Diagnosis cluster_2 Solution Implementation cluster_3 Verification Start Racemization Detected Coupling_Reagent Evaluate Coupling Reagent Start->Coupling_Reagent Is the reagent known for high racemization? Base Assess Base Choice Start->Base Is the base too strong or not hindered? Solvent_Temp Examine Solvent & Temperature Start->Solvent_Temp Are conditions harsh? Change_Reagent Switch to Low-Racemization Reagent (e.g., COMU, T3P, Ynamides) Coupling_Reagent->Change_Reagent Additives Incorporate Additives (e.g., HOBt, Oxyma) Coupling_Reagent->Additives Weaker_Base Use a Weaker, Sterically Hindered Base (e.g., NMM, Collidine) Base->Weaker_Base Optimize_Conditions Lower Temperature Choose Aprotic, Non-polar Solvent Solvent_Temp->Optimize_Conditions End Racemization Minimized Change_Reagent->End Additives->End Weaker_Base->End Optimize_Conditions->End

Caption: Troubleshooting workflow for racemization.

Deep Dive into Troubleshooting Categories

1. Coupling Reagent Selection

The choice of coupling reagent is arguably the most critical factor in preventing racemization.[5]

Q2: I'm using a carbodiimide reagent like DCC or EDC and observing significant racemization. What are my options?

A2: While common, carbodiimides can be prone to causing racemization.[5]

  • Incorporate Additives: The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial when using carbodiimides.[5] These additives react with the activated carboxylic acid to form an active ester intermediate that is less prone to oxazolone formation.

  • Switch to a Different Class of Reagent:

    • Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are generally more efficient and lead to less racemization than carbodiimides alone.[5] COMU, which incorporates an Oxyma moiety, is particularly effective and avoids the potentially explosive nature of HOBt and HOAt derivatives.[5]

    • Phosphonium Salts: Reagents like BOP and PyBOP are also highly effective, though BOP produces the carcinogenic byproduct HMPA.[5]

    • Ynamides: These have emerged as excellent racemization-free coupling reagents for both simple amides and peptides.[6]

    • T3P® (n-Propanephosphonic acid anhydride): In combination with a mild base like pyridine, T3P has been shown to be a robust and low-racemization coupling reagent for a wide range of substrates.

2. The Role of the Base

The base used in the coupling reaction plays a significant role in the extent of racemization.

Q3: Can the base I'm using be the cause of my racemization issues?

A3: Absolutely. A strong, non-sterically hindered base can readily deprotonate the α-carbon of the activated carboxylic acid, leading to enolization and racemization.

  • Choose a Weaker Base: If possible, opt for a weaker base. For instance, N-methylmorpholine (NMM) is generally preferred over the stronger diisopropylethylamine (DIPEA).

  • Steric Hindrance is Key: A sterically hindered base, such as 2,4,6-collidine, is less likely to abstract the α-proton due to steric clash, thereby minimizing racemization.[5]

  • Stoichiometry Matters: Use the minimum amount of base necessary to neutralize any acid salts and facilitate the reaction. Excess base will only increase the risk of racemization.

3. Reaction Conditions: Solvent and Temperature

Q4: How do solvent and temperature affect racemization?

A4: Polar, aprotic solvents like DMF can stabilize the charged intermediates involved in racemization pathways. Lowering the reaction temperature is a general strategy to reduce the rate of most side reactions, including racemization.

  • Solvent Choice: Where solubility allows, consider less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature Control: Perform the coupling reaction at 0 °C or even lower temperatures if the reaction kinetics permit. While this may slow down the desired reaction, it will have a more pronounced effect on suppressing the rate of racemization.

Frequently Asked Questions (FAQs)

Q5: Are there any "racemization-proof" chiral carboxylic acids?

A5: While no chiral carboxylic acid is completely immune to racemization under all conditions, those that lack an α-proton or have a quaternary α-carbon are significantly less susceptible to the common racemization pathways. Proline and its derivatives are also known to be resistant to racemization due to their cyclic structure, which disfavors oxazolone formation.

Q6: I am working with a sterically hindered chiral carboxylic acid. What are the best strategies to avoid racemization in this case?

A6: Coupling sterically hindered substrates can be challenging and may require more forcing conditions, which can exacerbate racemization.

  • Highly Reactive Reagents: Consider using highly reactive coupling reagents that can overcome the steric hindrance and allow for lower reaction temperatures and shorter reaction times. Reagents like TOTT and PyBrOP have shown good results with sterically hindered amino acids.[5]

  • Acyl Fluoride Formation: An alternative is the in situ formation of acyl fluorides, which are highly reactive and can couple with amines, often at elevated temperatures but with good stereochemical retention.[7]

Q7: My chiral starting material is an amine, not a carboxylic acid. Do I still need to be concerned about racemization?

A7: The primary concern for racemization during amide coupling is at the chiral center of the activated carboxylic acid. The chiral center of the amine nucleophile is generally not at risk of epimerization under standard amide coupling conditions. However, it is always good practice to ensure your chiral amine is stable to the basic conditions of the reaction.

Data at a Glance: Comparing Coupling Reagents

The following table provides a qualitative comparison of common coupling reagents and their general propensity for causing racemization.

Coupling Reagent ClassExamplesGeneral Racemization RiskRecommended AdditivesNotes
CarbodiimidesDCC, EDC, DICHigh (without additives)HOBt, OxymaWidely used and cost-effective, but require additives to suppress racemization.[5]
Uronium/Aminium SaltsHATU, HBTU, COMULow to ModerateNone requiredGenerally more efficient and safer than carbodiimides. COMU is a particularly good choice.[5]
Phosphonium SaltsBOP, PyBOPLowNone requiredHighly effective, but BOP produces a carcinogenic byproduct.[5]
YnamidesVariousVery LowNone requiredExcellent for racemization-free couplings under mild conditions.[6]
Phosphonic AnhydridesT3P®LowNone requiredEffective with a mild base like pyridine; byproducts are water-soluble.

Experimental Protocols

Protocol 1: General Low-Racemization Amide Coupling using T3P® and Pyridine

This protocol is adapted from a general and scalable method for amide bond formation with epimerization-prone substrates.

Materials:

  • Chiral carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50 wt% solution in ethyl acetate, 1.5 equiv)

  • Pyridine (3.0 equiv)

  • Ethyl acetate (or another suitable aprotic solvent)

Procedure:

  • To a solution of the chiral carboxylic acid and amine in ethyl acetate at 0 °C, add pyridine.

  • Slowly add the T3P® solution to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with aqueous HCl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric or diastereomeric excess of the purified product using chiral HPLC or NMR.

Protocol 2: Racemization-Free Amide Synthesis using Ynamides

This protocol is based on the use of ynamides as highly efficient, racemization-free coupling reagents.[6]

Materials:

  • Chiral carboxylic acid (1.0 equiv)

  • Ynamide (1.1 equiv)

  • Amine (1.2 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the chiral carboxylic acid in DCM.

  • Add the ynamide to the solution and stir at room temperature for 10-30 minutes to form the activated vinyl ester intermediate.

  • Add the amine to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture in vacuo.

  • Purify the crude product by column chromatography.

  • Analyze the stereochemical purity of the final product.

References

  • Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry, 22(22), 4635-4653. [Link]

  • Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. RSC Publishing. [Link]

  • Graphviz. (2021, August 31). How to make this diagram clearer? Graphviz Forum. [Link]

  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5834–5837. [Link]

  • Liao, S., & Anslyn, E. V. (2014). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671. [Link]

  • Zhang, Y., Wu, L., Zhang, G., & Zhang, D. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. Scholars' Mine. [Link]

  • Zhang, J., & Li, X. (2023). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. [Link]

  • Nielsen, T. E., & Sørensen, M. H. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11417–11421. [Link]

  • Graphviz. (2023, June 18). Cleaning DOT graph (making it clearer). Graphviz Forum. [Link]

  • van der Meijden, M., & Eelkema, R. (2022). Chiral Amplification through the Interplay of Racemizing Conditions and Asymmetric Crystal Growth. Journal of the American Chemical Society, 144(51), 23378–23386. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2005). Nonnatural Amino Acid Synthesis by Using Carbon-Hydrogen Bond Functionalization Methodology. National Institutes of Health. [Link]

  • Graphviz. (2021, May 22). Where does generating the graph take most of the time? Graphviz Forum. [Link]

  • Britton, J., & Anslyn, E. V. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(11), 1741–1745. [Link]

  • Guo, Y., Wang, M., Gao, Y., & Liu, G. (2024). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. PubMed. [Link]

  • Graphviz. (2025, August 19). I want Suggestions on Handling Complex Graph Layouts in Graphviz. Graphviz Forum. [Link]

  • Peel, A. J., Terzopoulos, A., Jethwa, R. B., Choudhury, D., Niu, H.-C., Bond, A. D., Slaughter, J., & Wright, D. S. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 13(17), 4930–4936. [Link]

  • Blacker, A. J., & Stirling, M. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

  • Zhang, J., & Li, X. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13341–13346. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. University of Bath. [Link]

  • Bach, T., & Hehn, J. P. (2011). Synthesis of Chiral α-Amino Acid Derivatives via Chiral Photocatalyzed Deracemization of NCAs. ResearchGate. [Link]

  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5195. [Link]

  • Asymmetric Organic Chemistry. (2012, May 23). What's a Racemic Mixture? Master Organic Chemistry. [Link]

  • Graphviz. (2023, January 28). Datasets of text - GraphViz examples? Graphviz Forum. [Link]

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Validation & Comparative

A Strategic Guide to the Comparative Analysis of N-(2-methoxyethyl)-2-(methylamino)acetamide Analogs for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the systematic evaluation of N-(2-methoxyethyl)-2-(methylamino)acetamide and its analogs. Recognizing the limited publicly available data on this specific chemical entity, we present a proactive, field-proven approach for its synthesis, characterization, and biological screening. This document is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel N-substituted acetamide scaffolds.

Introduction: The Rationale for Investigation

The N-substituted acetamide framework is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. These structures are known to engage with various biological targets, acting as enzyme inhibitors and receptor ligands. The parent compound, this compound, presents an intriguing scaffold due to its combination of a flexible methoxyethyl group and a secondary amine, features that can influence solubility, hydrogen bonding capacity, and metabolic stability.

While direct biological data for this specific molecule is scarce[1], the broader class of N,N'-disubstituted ethylenediamine and acetamide derivatives has demonstrated a range of biological activities, including anticancer, antileishmanial, and antimicrobial effects.[2][3] This precedent establishes a strong rationale for a systematic investigation into the structure-activity relationships (SAR) of this compound analogs to unlock their therapeutic potential.

This guide will outline a logical, self-validating workflow for synthesizing a focused library of analogs, evaluating their biological activity through a tiered screening process, and ultimately building a robust SAR model.

Proposed Analog Library and Synthesis Strategy

The cornerstone of a successful SAR campaign is a well-designed analog library. The following table outlines a proposed set of initial analogs for synthesis, designed to probe the contributions of different structural motifs.

Compound ID R1 Group (Amide) R2 Group (Amine) Rationale for Modification
LEAD-001 -(CH2)2OCH3-CH3Parent Compound
ANA-001 -(CH2)2OH-CH3Evaluate impact of replacing methoxy with hydroxyl (H-bond donor)
ANA-002 -(CH2)3CH3-CH3Assess effect of increased lipophilicity and chain length
ANA-003 -Cyclohexyl-CH3Introduce steric bulk at the amide nitrogen
ANA-004 -(CH2)2OCH3-HDetermine the importance of the N-methyl group (sterics, basicity)
ANA-005 -(CH2)2OCH3-(CH2)2CH3Explore larger alkyl substituents on the amine
ANA-006 -Phenyl-CH3Introduce an aromatic moiety for potential π-stacking interactions
General Synthetic Workflow

A robust and versatile synthetic route is essential for generating the proposed library. The most direct approach involves the acylation of a corresponding N-substituted ethylenediamine with an appropriate acylating agent. A generalized, two-step workflow is proposed.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Nucleophilic Substitution A Starting Amine (e.g., 2-Methoxyethylamine) C Intermediate (e.g., 2-Chloro-N-(2-methoxyethyl)acetamide) A->C Base (e.g., Et3N) DCM, 0°C to rt B Chloroacetyl Chloride B->C D Intermediate (from Step 1) F Final Analog (e.g., LEAD-001) D->F Base (e.g., K2CO3) Solvent (e.g., ACN), Reflux E Secondary Amine (e.g., Methylamine) E->F

Caption: Proposed general synthetic workflow for analogs.

Detailed Synthetic Protocol (Example: LEAD-001)

The following protocol is a self-validating system. Each step includes checkpoints for characterization to ensure the integrity of the material before proceeding.

Step 1: Synthesis of 2-Chloro-N-(2-methoxyethyl)acetamide

  • Dissolve 2-methoxyethylamine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) under an inert atmosphere (N2).

  • Cool the mixture to 0°C in an ice bath.

  • Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the intermediate.

  • Validation: Confirm the structure and purity of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Synthesis of this compound (LEAD-001)

  • Dissolve the purified intermediate (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile.

  • Add a solution of methylamine (e.g., 40% in H2O, 2.0 eq).

  • Heat the mixture to reflux and stir for 12-18 hours.

  • Monitor reaction completion by TLC.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the final compound.

  • Validation: Confirm the structure, purity (>95%), and identity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Biological Evaluation: A Tiered Screening Approach

Given the diverse activities of related acetamides, a broad initial screening is recommended to identify promising therapeutic areas. A logical workflow ensures that resources are focused on the most promising candidates.

G A Synthesized Analog Library (Purity >95%) B Primary Screening (e.g., Anticancer Cytotoxicity Assay @ 10 µM) A->B C Data Analysis: Identify 'Hits' (e.g., >50% growth inhibition) B->C D Dose-Response Studies (IC50 Determination) C->D Active Compounds E SAR Analysis: Correlate Structure with Potency D->E F Secondary Assays (e.g., Caspase Activation, Enzyme Inhibition) E->F Potent Analogs G Lead Candidate Selection F->G

Caption: Tiered workflow for biological screening of analogs.

Primary Screening: Antiproliferative Activity

A primary screen for antiproliferative activity against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) is a cost-effective starting point.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in culture medium to achieve final concentrations for treatment. Add the compounds to the cells (e.g., a single high concentration of 10 µM for primary screening) and include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will convert MTT to formazan crystals.

  • Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits".

Dose-Response Studies and SAR Analysis

For compounds identified as hits in the primary screen, a full dose-response curve should be generated to determine their potency (IC50 value).

Protocol: IC50 Determination

  • Follow the MTT assay protocol as described above.

  • Instead of a single concentration, treat cells with a range of compound concentrations (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).[4]

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.[4]

  • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

The resulting data should be compiled into a table for comparative analysis.

Table for Comparative Potency Data

Compound ID Modification vs. LEAD-001 IC50 (µM) vs. MCF-7 IC50 (µM) vs. A549
LEAD-001 -Experimental ValueExperimental Value
ANA-001 -OCH3 -> -OHExperimental ValueExperimental Value
ANA-002 -CH2CH2OCH3 -> -ButylExperimental ValueExperimental Value
............

This structured data allows for the direct correlation of structural changes with biological activity, forming the basis of the Structure-Activity Relationship. For instance, comparing the IC50 of LEAD-001 with ANA-001 will reveal the importance of the methoxy versus hydroxyl group for antiproliferative activity.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded framework for initiating a drug discovery program centered on the this compound scaffold. By systematically synthesizing and evaluating a focused library of analogs, researchers can efficiently navigate the path from a novel chemical entity to a validated lead compound. The causality-driven experimental design, with integrated validation checkpoints, ensures data integrity and reproducibility. Subsequent studies should focus on elucidating the mechanism of action for the most potent analogs, potentially through target identification studies or assays for known cancer-related pathways like caspase activation.[3] This structured approach maximizes the potential for discovering novel therapeutics and provides a clear path for further development.

References

  • Di Mola, A., et al. (2012). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Meng, Y., et al. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity. Journal of the American Chemical Society. Available at: [Link]

  • Martin, B. R., et al. (1996). Synthesis and pharmacological comparison of dimethylheptyl and pentyl analogs of anandamide. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2024). Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity | Request PDF. Available at: [Link]

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A Comparative Guide to the Validation of Analytical Methods for N-(2-methoxyethyl)-2-(methylamino)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification and purity assessment of N-(2-methoxyethyl)-2-(methylamino)acetamide. As a niche compound, specific validated methods are not extensively documented in public literature. Therefore, this document establishes a robust framework for developing and validating analytical methods by drawing parallels with structurally similar compounds and adhering to established regulatory guidelines. The primary focus will be on High-Performance Liquid Chromatography (HPLC) for purity and assay, and Gas Chromatography (GC) for potential volatile impurities, with Mass Spectrometry (MS) as a powerful tool for identification and trace analysis.

The Imperative of Method Validation in Pharmaceutical Analysis

In the pharmaceutical industry, the validation of analytical procedures is a critical process that ensures the reliability, accuracy, and suitability of a method for its intended purpose.[1] This documented process provides evidence that the method consistently produces dependable results under defined conditions.[1] For a compound like this compound, which could be an intermediate or a final active pharmaceutical ingredient (API), robust analytical methods are essential for quality control, stability testing, and regulatory compliance.[1][2]

The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics to be investigated.[3][4] These characteristics include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[5]

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique is contingent on the physicochemical properties of this compound and the specific analytical objective (e.g., assay, impurity profiling, trace analysis).

Technique Primary Application Advantages Limitations
High-Performance Liquid Chromatography (HPLC) with UV/PDA Detection Assay, purity determination, and quantification of non-volatile related substances.[6]- Wide applicability to a broad range of compounds.- High precision and accuracy.- Well-established and robust technology.- May require derivatization for compounds without a chromophore.- Lower sensitivity compared to MS detection.
Gas Chromatography (GC) with FID/MS Detection Analysis of volatile organic impurities, residual solvents, and potential genotoxic impurities.[7][8]- Excellent for separating and quantifying volatile and semi-volatile compounds.[8]- High sensitivity, especially with MS detection.[7]- Not suitable for non-volatile or thermally labile compounds.- Derivatization may be necessary for polar compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Trace-level quantification, impurity identification, and analysis of compounds lacking a UV chromophore.[2][7]- High sensitivity and selectivity.[7]- Provides structural information for impurity identification.[2]- Applicable to a wide range of compounds.[9]- Higher cost and complexity.- Matrix effects can influence ionization.

Validation Workflow: A Step-by-Step Approach

The validation of an analytical method is a systematic process. The following diagram illustrates a typical workflow for the validation of an HPLC method for the assay and related substances of this compound.

Validation Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Parameter Assessment cluster_2 Phase 3: Documentation & Reporting Dev Method Development Opt Method Optimization Dev->Opt Initial Parameters Spec Specificity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Protocol Validation Protocol Rob->Protocol Report Validation Report Protocol->Report Execution & Data

Caption: A typical workflow for analytical method validation.

Experimental Protocols

The following are representative protocols that can be adapted for the analysis of this compound.

Protocol 1: HPLC Method for Assay and Related Substances

This protocol outlines a reverse-phase HPLC method suitable for quantifying the main compound and separating potential process-related impurities and degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (or a more suitable wavelength determined during method development).

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • Spiked Sample (for Specificity and Accuracy): Prepare a solution of the drug substance and spike it with known impurities or potential degradation products at the specification level (e.g., 0.1%).[3]

  • Sample Solution: Prepare the sample solution at the same concentration as the standard solution.

3. Validation Experiments:

  • Specificity: Inject the blank, placebo (if in a formulation), standard, and spiked sample to demonstrate that there is no interference at the retention time of the main peak and that all impurities are well-separated.[6]

  • Linearity: Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the target assay concentration. Plot a graph of peak area versus concentration and calculate the correlation coefficient.[6]

  • Accuracy: Analyze samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). Calculate the percentage recovery.[6]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the sample solution on the same day, by the same analyst, and on the same instrument. Calculate the relative standard deviation (RSD).[5]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. Compare the results between the two sets of experiments.[5]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±10%), column temperature (±5 °C), and mobile phase composition (±2%) to assess the method's reliability.[6]

Protocol 2: GC-MS Method for Potential Genotoxic Impurities

This protocol is designed for the trace-level analysis of potential volatile or semi-volatile genotoxic impurities (GTIs) that may arise from the synthesis of this compound.[10] The control of such impurities is crucial due to their potential to cause DNA damage.[8]

1. Chromatographic and MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Selected Ion Monitoring (SIM) mode for target GTIs.

2. Standard and Sample Preparation:

  • Stock Standard Solution: Prepare individual stock solutions of potential GTIs (e.g., alkylating agents, residual starting materials) in a suitable solvent like dichloromethane.

  • Working Standard Solution: Prepare a mixed standard solution containing all target GTIs at the desired concentration (e.g., corresponding to the Threshold of Toxicological Concern - TTC).

  • Sample Solution: Dissolve a known amount of this compound in a suitable solvent.

3. Validation Experiments:

  • Specificity: Analyze a blank solvent and an un-spiked sample solution to ensure no interfering peaks are present at the retention times of the target GTIs.

  • LOD and LOQ: Determine the lowest concentration of each GTI that can be reliably detected and quantified.

  • Linearity: Establish a calibration curve for each GTI over a suitable concentration range.

  • Accuracy: Perform recovery studies by spiking the sample solution with known amounts of each GTI at different levels.

  • Precision: Evaluate repeatability and intermediate precision by analyzing replicate preparations of spiked samples.

Data Comparison and Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation of analytical methods based on ICH guidelines.[5]

Validation Parameter HPLC (Assay) HPLC (Related Substances) GC-MS (Genotoxic Impurities)
Specificity No interference at the main peak retention time.Impurities are separated from the main peak and each other.No interference at the GTI retention times.
Linearity (Correlation Coefficient, r²) ≥ 0.999≥ 0.99≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%80.0 - 120.0%70.0 - 130.0%
Precision (RSD) ≤ 1.0%≤ 5.0%≤ 15.0%
LOD / LOQ Not applicableMust be determined and be below the reporting threshold.Must be determined and be sensitive enough to control GTIs at the required level.
Robustness No significant impact on results from minor variations.No significant impact on results from minor variations.No significant impact on results from minor variations.

Logical Relationships in Method Validation

The validation parameters are interconnected. For instance, a method's precision is dependent on its robustness, and its ability to be accurate is predicated on its specificity and linearity.

Validation_Interdependence Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy LOQ LOQ Linearity->LOQ Precision Precision Accuracy->Precision Robustness Robustness Robustness->Precision

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.